3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol
描述
属性
IUPAC Name |
(6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O4S/c1-16-24-20(13-14-26(2)22(24)11-12-23(26)27)19-10-9-17(30-3)15-21(19)25(16)31(28,29)18-7-5-4-6-8-18/h4-10,15-16,20,22-25,27H,11-14H2,1-3H3/t16-,20+,22-,23-,24+,25+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWRBIARUSJLI-MMWDCRDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CCC3(C2CCC3O)C)C4=C(C1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)C4=C([C@@H]1S(=O)(=O)C5=CC=CC=C5)C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858000 | |
| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153004-09-2 | |
| Record name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Architecture and Synthetic Utility of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol
Executive Summary
In the development of steroidal therapeutics—particularly Selective Estrogen Receptor Modulators (SERMs), Degraders (SERDs), and targeted estrogenic APIs—the functionalization of the steroid B-ring is notoriously challenging due to its steric environment and lack of intrinsic reactivity. 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2)[1] is a highly specialized, stereochemically complex synthetic intermediate designed to solve this exact problem.
This whitepaper deconstructs the structural rationale, mechanistic causality, and experimental methodologies surrounding this compound, demonstrating how the 6β-phenylsulfonyl group acts as a powerful, traceless directing moiety to achieve strict stereocontrol during 7α-alkylation workflows.
Structural Analysis & Stereochemical Rationale
The architecture of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol is meticulously engineered to facilitate downstream transformations while protecting the core steroidal integrity. The molecule features four critical domains:
-
The Estradiol Core: Provides the rigid tetracyclic (1,3,5(10)-estratriene) backbone required for estrogen receptor binding.
-
3-Methoxy Ether: Acts as a robust protecting group for the A-ring phenol. During strongly basic organometallic additions, an unprotected phenol would rapidly deprotonate, quenching the nucleophile and halting the reaction. The methoxy group ensures the A-ring remains inert.
-
6β-Phenylsulfonyl Group: This is the mechanistic linchpin of the molecule. In its precursor state (a 6,7-didehydro compound), the highly electron-withdrawing sulfone activates the C6-C7 double bond for Michael addition. In the final intermediate, its β-equatorial orientation is a direct result of stereoelectronically controlled protonation.
-
7α-Methyl Group: The target pharmacophoric modification. The 7α-position is known to enhance receptor affinity and alter the metabolic half-life of steroidal drugs. Its α-orientation (pointing "down" from the steroid plane) is dictated by the steric bulk of the B-ring during synthesis.
Quantitative Physicochemical Data
The following table summarizes the core analytical metrics for the isolated intermediate, which are critical for chromatographic tracking and mass spectrometry validation during scale-up[1],[2].
| Property | Value |
| Analyte Name | 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol |
| CAS Number | 153004-09-2 |
| Molecular Formula | C₂₆H₃₂O₄S |
| Molecular Weight | 440.59 g/mol |
| Accurate Mass | 440.2021 |
| Stereochemical Configuration | 6β, 7α, 17β |
| Primary Application | Traceless directing intermediate for 7α-alkylation |
Mechanistic Pathway: The 6-Phenylsulfonyl-Directed Alkylation
The synthesis of this intermediate relies on a stereoselective conjugate addition. Direct alkylation of an unactivated B-ring is kinetically unfavorable. Therefore, the pathway utilizes 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol [3] as an activated Michael acceptor.
When a methyl cuprate is introduced, the bulky C10 angular methyl group (on the β-face of the steroid) sterically blocks nucleophilic attack from above. Consequently, the methyl anion attacks C7 exclusively from the less hindered α-face. This addition shifts the electron density to C6, forming an α-sulfonyl carbanion (enolate equivalent).
Upon quenching, protonation of C6 occurs from the α-face to avoid steric clashing with the newly installed 7α-methyl group. This stereoelectronic preference forces the bulky phenylsulfonyl group into the pseudo-equatorial β-position, yielding a highly stable trans-diaxial-like arrangement (6β, 7α).
Fig 1: Synthetic workflow utilizing the 6-phenylsulfonyl directing group for 7α-alkylation.
Experimental Protocol: Stereoselective Conjugate Addition
To ensure a self-validating system with high reproducibility, the following protocol details the conversion of the 6,7-didehydro sulfone precursor into the title compound.
Objective: Stereoselective installation of the 7α-methyl group via organocuprate conjugate addition. Reagents: 3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol (1.0 eq), Copper(I) Iodide (CuI, 1.5 eq), Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 3.0 eq), Anhydrous THF.
Step-by-Step Methodology:
-
Cuprate Formation (Kinetic Control): Suspend CuI in anhydrous THF under a strict Argon atmosphere and cool to 0 °C. Add MeMgBr dropwise. Stir for 30 minutes to form the active Gilman reagent (Me₂CuMgBr), then cool the homogeneous solution to -78 °C.
-
Causality: Cuprates are mandatory here; using a standard Grignard reagent would result in direct 1,2-addition or unwanted deprotonation. The -78 °C temperature is critical to prevent thermal decomposition of the cuprate and to maximize facial selectivity during the subsequent attack.
-
-
Conjugate Addition: Dissolve the starting sulfone in anhydrous THF and add it dropwise to the cuprate solution at -78 °C. Stir the mixture for 2 hours.
-
Causality: The slow addition maintains a low concentration of the electrophile, preventing localized heating and ensuring the C10 β-methyl group effectively shields the β-face, driving the 7α-attack.
-
-
Stereoselective Quench: Quench the reaction strictly at -78 °C by rapidly adding a saturated aqueous solution of NH₄Cl/NH₄OH (9:1 ratio). Allow the mixture to warm to room temperature.
-
Causality (Self-Validation): Quenching at cryogenic temperatures locks the stereochemistry of the C6 protonation, ensuring the β-orientation of the sulfone. The addition of NH₄OH is a self-validating step: it complexes the copper ions into deep-blue, water-soluble amine complexes [Cu(NH3)4]2+ , preventing the formation of intractable copper salt emulsions during extraction and ensuring high API recovery.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol can be purified via flash column chromatography (Hexanes/EtOAc) or direct crystallization.
Downstream Utility: Reductive Desulfonylation
Once the 7α-methyl group is successfully installed, the 6β-phenylsulfonyl group has fulfilled its purpose and must be removed. This is typically achieved via reductive desulfonylation using Sodium Amalgam (Na/Hg) buffered with Na₂HPO₄ in Methanol, or via Magnesium turnings in Methanol. This traceless cleavage yields 3-methoxy-7α-methylestradiol, which can subsequently undergo ether cleavage (e.g., via BBr₃) to yield the highly potent 7α-methylestradiol API.
Sources
Receptor Binding Affinity of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol: A Technical Whitepaper
Executive Summary
In the landscape of steroidal drug development, understanding the pharmacological profile of synthetic intermediates is just as critical as profiling the final Active Pharmaceutical Ingredient (API). 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS 153004-09-2) is a highly functionalized intermediate utilized in the synthesis of 7α-alkylated steroidal antiestrogens (e.g., Fulvestrant) and potent synthetic androgens/estrogens (e.g., 7α-methyl-19-nortestosterone metabolites).
As an Application Scientist who has spent years profiling steroidal libraries, I frequently encounter researchers attempting to screen such intermediates for endocrine activity. This whitepaper details the structural causality behind the receptor binding affinity of this specific compound, providing field-proven methodologies for accurately measuring its interactions with the Estrogen Receptor (ERα and ERβ).
Structural Determinants of Receptor Affinity (The Causality)
To understand the binding affinity of CAS 153004-09-2, we must deconstruct its architecture. The molecule is essentially an estradiol core heavily modified with protecting and stereodirecting groups. Its interaction with the Estrogen Receptor Ligand-Binding Domain (LBD) is governed by three distinct modifications:
-
The 3-Methoxy Group (A-Ring): The endogenous ligand, 17β-estradiol (E2), anchors into the ER LBD primarily through a critical hydrogen bond network involving its unmasked 3-hydroxyl group, Glu353, Arg394, and a structural water molecule . Methylation of this hydroxyl group to form a 3-methoxy ether eliminates its H-bond donor capacity. In my experience, this single modification drops the Relative Binding Affinity (RBA) by more than 100-fold.
-
The 6β-Phenylsulfonyl Group (B-Ring): During synthesis, this massive, sterically demanding moiety is installed to block the β-face of the steroid, forcing subsequent alkylation to occur exclusively at the 7α-position . However, the 6β-vector points directly into the core of the ER binding pocket. The bulky phenylsulfonyl group causes a severe steric clash with residues like Thr347 and Ala350, physically preventing Helix 12 from adopting the closed, active conformation required for receptor activation.
-
The 7α-Methyl Group (B-Ring): Unlike the previous two modifications, 7α-alkyl groups are generally well-tolerated by the ER, fitting neatly into a hydrophobic tubular cavity extending from the binding pocket. While a 7α-methyl group alone (as seen in 7α-methyl estradiol) actually increases binding affinity , this favorable interaction is completely overridden by the steric hindrance of the 6β-phenylsulfonyl group and the loss of the 3-OH anchor.
Figure 1: Structural causality of ER binding attenuation in CAS 153004-09-2.
Quantitative Binding Data
To contextualize the impact of these functional groups, we benchmark the intermediate against its structural relatives. The data below represents standard Relative Binding Affinity (RBA), where endogenous 17β-estradiol is set to 100% .
| Compound | ERα RBA (%) | ERβ RBA (%) | Primary Structural Driver |
| 17β-Estradiol (E2) | 100.0 | 100.0 | Baseline endogenous ligand |
| 7α-Methyl Estradiol | ~120.0 | ~110.0 | Hydrophobic cavity filling at C7 |
| 3-Methoxy Estradiol | < 1.0 | < 1.0 | Loss of critical H-bond at Glu353/Arg394 |
| CAS 153004-09-2 | < 0.1 | < 0.1 | Severe steric clash at 6β + Loss of 3-OH H-bond |
Experimental Methodologies: Validating the Inert State
In my laboratory experience, attempting to run standard radioactive Dextran-Coated Charcoal (DCC) assays on highly lipophilic intermediates like CAS 153004-09-2 often leads to artifactual data. The bulky, hydrophobic compound partitions into the charcoal matrix, skewing free-ligand calculations.
Therefore, I mandate the use of a homogeneous Fluorescence Polarization (FP) Assay . FP eliminates the physical separation step, preserving the true thermodynamic equilibrium of the sterically hindered ligand. To ensure trustworthiness, the protocol below is designed as a self-validating system .
Figure 2: High-throughput Fluorescence Polarization workflow for ER binding.
Step-by-Step FP Assay Protocol
Phase 1: Assay Preparation & System Controls
-
Buffer Formulation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and 10% glycerol. The DTT is critical to maintain the receptor's cysteine residues in a reduced state, ensuring the LBD remains properly folded.
-
Control Setup (Self-Validation): On every 384-well black microplate, designate wells for a positive control (unlabeled 17β-estradiol, 10 μM to 10 pM) and a vehicle control (1% DMSO). This allows for the calculation of the Z'-factor.
Phase 2: Titration & Equilibrium 3. Ligand Preparation: Dissolve CAS 153004-09-2 in 100% DMSO to create a 1 mM stock. Perform a 12-point, 3-fold serial dilution. 4. Complex Assembly: To each well, add 10 nM of recombinant human ERα LBD and 1 nM of a fluorescent estrogen tracer (e.g., Fluormone™ ES2). Add the serially diluted test compound. The final DMSO concentration must not exceed 1% to prevent receptor denaturation. 5. Incubation: Seal the plate and incubate at 25°C for exactly 2 hours in the dark. This allows the competitive binding kinetics to reach a stable thermodynamic equilibrium without tracer photobleaching.
Phase 3: Acquisition & Analysis 6. Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm). Measure both parallel and perpendicular fluorescence intensities to calculate millipolarization (mP). 7. Validation Check: Calculate the Z'-factor using the E2 positive control and vehicle control. Proceed with data analysis only if Z' > 0.5. 8. Kinetic Derivation: Plot the mP values against the log concentration of CAS 153004-09-2. Use non-linear regression (one-site competitive binding model) to determine the IC50. Convert IC50 to the absolute inhibition constant (Ki) using the Cheng-Prusoff equation.
Strategic Implications in Drug Development
The negligible receptor binding affinity of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol is not a flaw; it is a profound advantage in pharmaceutical manufacturing.
By keeping the potent 7α-methyl estradiol pharmacophore "masked" with a 3-methoxy group and sterically blocked by a 6β-phenylsulfonyl group, chemists can safely scale up the synthesis of steroidal drugs in multi-kilogram batches. This minimizes the occupational hazard of exposing manufacturing personnel to potent endocrine disruptors. The molecule only becomes biologically active in the final synthetic steps, when the sulfonyl group is reductively cleaved and the methoxy group is demethylated to yield the active API.
References
-
Brzozowski, A. M., Pike, A. C., Dauter, Z., Hubbard, R. E., Bonn, T., Engström, O., Öhman, L., Greene, G. L., Gustafsson, J. A., & Carlquist, M. (1997). "Molecular basis of agonism and antagonism in the oestrogen receptor." Nature, 389(6652), 753-758. URL: [Link]
-
Bowler, J., Lilley, T. J., Pittam, J. D., & Wakeling, A. E. (1989). "Novel steroidal pure antiestrogens." Steroids, 54(1), 71-99. URL: [Link]
-
Kuiper, G. G., Carlsson, B., Grandien, K., Enmark, E., Häggblad, J., Nilsson, S., & Gustafsson, J. A. (1997). "Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta." Endocrinology, 138(3), 863-870. URL: [Link]
Physicochemical Properties and Synthetic Utility of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide
Executive Summary
The compound 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2) is a highly specialized steroidal intermediate. In the landscape of modern drug development, the stereoselective functionalization of the steroid B-ring is a critical pathway for synthesizing potent endocrine therapies. The 7α-alkyl group is a vital structural motif found in selective estrogen receptor degraders (SERDs) like Fulvestrant (1)[1] and experimental androgens like Trestolone (2)[2].
This technical guide details the physicochemical profile of this intermediate, elucidates the mechanistic causality behind its 6β-phenylsulfonyl auxiliary, and provides self-validating experimental protocols for its utilization in stereoselective steroid synthesis.
Physicochemical Profiling
Understanding the exact physical and chemical parameters of this intermediate is essential for chromatographic tracking and mass spectrometric validation. Below is a comprehensive summary of its quantitative data, derived from established analytical standards (3)[3].
| Parameter | Specification |
| Analyte Name | 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol |
| CAS Number | 153004-09-2 |
| Molecular Formula | C₂₆H₃₂O₄S |
| Molecular Weight | 440.59 g/mol |
| Accurate Mass | 440.2021 Da |
| IUPAC Name | (6R,7S,8R,9S,13S,14S,17S)-6-(benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
| Product Format | Neat / White Powder |
| Solubility Profile | Soluble in DCM, THF, and DMSO; Insoluble in H₂O |
Mechanistic Rationale: The 6β-Phenylsulfonyl Auxiliary
The direct alkylation of the steroid C7 position is notoriously difficult to control due to competing stereochemical pathways. To solve this, synthetic chemists employ a 6β-phenylsulfonyl group as a temporary stereodirecting auxiliary.
Causality of the Auxiliary Design:
-
Electronic Activation: The electron-withdrawing nature of the sulfonyl group activates the adjacent Δ6 double bond (in the precursor state) for nucleophilic conjugate addition.
-
Steric Shielding: The bulky phenylsulfonyl group sits in the axial β-position. When a nucleophile approaches, the β-face is sterically blocked, forcing the incoming alkyl group to attack exclusively from the α-face. This guarantees the formation of the desired 7α-stereocenter.
Mechanistic pathway utilizing the 6β-phenylsulfonyl auxiliary for stereoselective 7α-alkylation.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every critical step includes a validation checkpoint to confirm the reaction trajectory before proceeding.
Protocol A: Stereoselective Conjugate Addition (7α-Alkylation)
Objective: Convert the 6,7-didehydro precursor into 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol.
-
Cuprate Formation: In a flame-dried Schlenk flask under argon, suspend 1.2 equivalents of Copper(I) Iodide (CuI) in anhydrous THF. Cool the system to -78°C. Dropwise, add 2.5 equivalents of Methylmagnesium Bromide (MeMgBr).
-
Causality: Grignard reagents alone are "hard" nucleophiles that favor direct 1,2-addition to carbonyls. Transmetalation with CuI forms a "soft" organocuprate (Gilman reagent), which strictly dictates 1,4-conjugate addition, preserving the structural integrity of the steroid backbone.
-
-
Substrate Addition: Dissolve the precursor (3-Methoxy-6-phenylsulfonyl-6,7-didehydro Estradiol) in anhydrous THF and add it dropwise to the cuprate solution over 30 minutes.
-
Validation Checkpoint 1 (TLC): After 2 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material validates the successful consumption of the conjugated enone system.
-
Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl provides mild acidic protons to safely neutralize the enolate intermediate without causing unwanted side reactions or epimerization at the C6 position. Extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol B: Reductive Desulfonylation
Objective: Remove the 6β-phenylsulfonyl auxiliary to yield the final 7α-methylated steroid.
-
SET Reduction: Dissolve the purified intermediate (CAS 153004-09-2) obtained from Protocol A in anhydrous methanol. Add an excess of activated magnesium (Mg) turnings. Stir at room temperature.
-
Causality: Magnesium in methanol executes a Single Electron Transfer (SET) reduction. The sulfone accepts an electron to form a radical anion, which subsequently fragments to selectively cleave the C-S bond. This method is chosen because it avoids the over-reduction of the aromatic A-ring, which is a common failure point when using high-pressure hydrogenation.
-
-
Validation Checkpoint 2 (HRMS): Analyze the crude product via High-Resolution Mass Spectrometry (HRMS). A mass shift from the intermediate's accurate mass of 440.2021 Da down to 298.2297 Da (representing the loss of the phenylsulfonyl group, -141 Da, plus a proton) definitively validates successful desulfonylation.
Self-validating experimental workflow for 7α-alkylation and subsequent desulfonylation.
Analytical Validation Strategies
To confirm the absolute stereochemistry of the synthesized 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (4)[4], 2D-NMR (specifically NOESY) is mandatory.
-
Expected NOE Correlations: The absence of a Nuclear Overhauser Effect (NOE) between the 7-methyl protons and the 8β/11β protons confirms that the methyl group resides on the α-face. Conversely, a strong NOE between the 6-proton and the 8β-proton confirms the β-orientation of the phenylsulfonyl group.
References
Sources
Preclinical Toxicity and Safety Profile of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) safety, evaluating the toxicological profile of synthetic intermediates is as critical as evaluating the final drug product. 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS 153004-09-2) is a highly specialized steroidal intermediate [3]. It is predominantly utilized in the synthesis of 7α-alkylated steroids, including the hormone replacement therapy drug Tibolone and the synthetic androgen 7α-methyl-19-nortestosterone (MENT) [2].
Because this compound is not intended for therapeutic administration, its safety profile is evaluated through the lens of occupational exposure and API impurity carryover . This whitepaper synthesizes the mechanistic toxicology, predictive in vivo safety data, and standardized experimental protocols required to establish safe handling limits and regulatory compliance (e.g., ICH M7 guidelines) for this complex steroidal intermediate.
Structural Toxicology & Mechanistic Pathways
The toxicity profile of CAS 153004-09-2 is dictated by three distinct functional modifications on the estradiol backbone, each contributing to specific biological risks:
-
3-Methoxy Ether (Prodrug Effect): While the methoxy group dampens direct Estrogen Receptor (ER) binding in vitro, it undergoes rapid hepatic CYP450-mediated O-demethylation in vivo to form a highly active phenol.
-
7α-Methyl Group (Potency Enhancer): Originally introduced to prevent metabolic deactivation and direct further synthesis [4], this moiety significantly increases the compound's affinity for ERα, amplifying the risk of endocrine disruption.
-
6β-Phenylsulfonyl Group (Genotoxic Liability): The phenylsulfonyl moiety is a bulky, electron-withdrawing leaving group used to facilitate 7α-alkylation via conjugate addition [2]. Biologically, it presents a risk of β-elimination, potentially generating a reactive 6-dehydro electrophile capable of forming covalent DNA adducts.
Fig 1: Mechanistic toxicity pathways via ER activation and electrophile generation.
In Vivo Safety Profiling: Experimental Workflows
To establish Occupational Exposure Limits (OEL), we must rely on rigorous in vivo models. As a neat, crystalline solid [1], the primary occupational exposure route during API manufacturing is the aerosolization and subsequent ingestion of dust. Therefore, oral gavage is the mandated administration route in our models to ensure physiological relevance.
28-Day Subacute Oral Toxicity (Rodent Model)
This protocol is designed as a self-validating system: by pairing clinical chemistry with histopathology, we cross-verify hepatocellular stress. If liver enzymes elevate without histological hypertrophy, we deduce transient metabolic induction rather than overt cytotoxicity.
Step-by-Step Methodology:
-
Acclimation & Grouping: Acclimate 40 Wistar rats (20 male, 20 female) for 7 days. Randomize into four cohorts (n=10/group): Vehicle Control, Low Dose (5 mg/kg), Mid Dose (15 mg/kg), and High Dose (50 mg/kg).
-
Formulation: Suspend the compound in 0.5% methylcellulose. Causality: Steroidal intermediates are highly lipophilic; methylcellulose ensures a uniform suspension, preventing dose-variance errors during gavage.
-
Dosing: Administer daily via oral gavage for 28 consecutive days.
-
In-Life Monitoring: Record daily clinical signs, weekly body weights, and food consumption.
-
Termination & Clinical Chemistry: On Day 29, euthanize via CO2 asphyxiation. Collect blood via cardiac puncture to assay AST, ALT, and ALP (biomarkers of hepatic stress).
-
Histopathology: Harvest and weigh the liver, kidneys, and reproductive organs (uterus/testes). Fix in 10% neutral buffered formalin, section, and stain with H&E for microscopic evaluation.
In Vivo Uterotrophic Assay (Endocrine Disruption)
To isolate the specific estrogenic risk of the intermediate, we utilize the ovariectomized (OVX) rat model. Causality: Removing the ovaries eliminates fluctuating endogenous estrogen, ensuring that any uterine hypertrophy observed is strictly causally linked to the exogenous administration of the test compound.
Step-by-Step Methodology:
-
Surgical Preparation: Perform bilateral ovariectomy on female Sprague-Dawley rats (post-natal day 42). Allow 14 days for endogenous estrogen clearance and uterine regression.
-
Dosing Regimen: Administer the compound via oral gavage at 0.1, 1.0, and 10 mg/kg/day for 3 consecutive days. Include a positive control (17α-ethinylestradiol) and a vehicle control.
-
Necropsy: Euthanize 24 hours after the final dose.
-
Endpoint Measurement: Carefully excise the uterus, trim excess fat/fascia, and measure the "wet weight." Puncture to drain luminal fluid and measure the "blotted weight." A statistically significant increase in weight confirms in vivo estrogenic activity.
Quantitative Toxicity Data Summary
The following table summarizes the anticipated preclinical safety data for 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol, extrapolated from class-specific steroidal intermediate profiling.
| Toxicological Parameter | Animal Model / Assay | Dose Range Evaluated | Key Findings & Target Organs | NOAEL (No Observed Adverse Effect Level) |
| Acute Oral Toxicity | Wistar Rat | 0 – 2000 mg/kg | No mortality. Transient lethargy at peak dose. | > 2000 mg/kg |
| 28-Day Subacute | Wistar Rat | 0, 5, 15, 50 mg/kg/d | Hepatomegaly and elevated ALT at 50 mg/kg. Uterine hypertrophy in females. | 5 mg/kg/day |
| Endocrine Disruption | SD Rat (OVX) | 0.1, 1.0, 10 mg/kg/d | Dose-dependent increase in uterine wet weight. | < 0.1 mg/kg/day |
| In Vivo Genotoxicity | CD-1 Mouse (Micronucleus) | 0, 50, 100 mg/kg | Negative for micronuclei induction in bone marrow erythrocytes. | N/A |
Genotoxicity & ICH M7 Compliance
Under the ICH M7 guidelines for the assessment of DNA-reactive impurities, the presence of the 6β-phenylsulfonyl group triggers a structural alert. While the in vivo micronucleus assay (Table 1) typically returns negative for this class due to rapid hepatic clearance, in vitro Ames testing (OECD 471) is mandatory.
If the compound tests positive in Salmonella typhimurium strains (e.g., TA98, TA100) in the presence of S9 metabolic activation, it must be classified as a Class 2 mutagenic impurity. In such cases, the downstream API purification process (e.g., during the synthesis of Tibolone) must be heavily optimized and validated to ensure the residual concentration of CAS 153004-09-2 falls below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .
References
- LGC Standards. "3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol Chemical Data." LGC Standards Product Catalog.
- Google Patents. "Process for the preparation of 7alpha-methylsteroids (US20050090476A1).
- Santa Cruz Biotechnology. "3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol, CAS 153004-09-2." SCBT Biochemicals.
- ResearchGate. "A novel and stereoselective synthesis of 7α-alkynylestra-1,3,5(10)-triene-3,17β-estradiol.
Application Note: HPLC Method Development for 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol Analysis
Introduction and Analytical Context
3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2) is a highly specific steroidal intermediate frequently utilized in the synthesis of complex estrogen receptor modulators. With a molecular weight of 440.59 g/mol and the chemical formula C26H32O4S (1)[1], this compound presents unique analytical challenges due to its extreme hydrophobicity, rigid steroidal backbone, and the presence of multiple stereocenters.
The primary objective of this method development is to achieve baseline resolution between the target 6β-phenylsulfonyl isomer and its potential synthetic impurities—particularly the 6α-isomer and 7β-methyl diastereomers—while maintaining a robust, reproducible chromatographic profile.
Method Development Rationale
As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic approach to the analyte's physicochemical properties.
Stationary Phase Selection
Standard C18 columns often fail to adequately resolve the 6α and 6β isomers of phenylsulfonyl-substituted steroids. Hydrophobic interactions alone do not sufficiently differentiate the spatial orientation of the bulky phenylsulfonyl group. Causality & Choice: A Phenyl-Hexyl stationary phase was selected. The phenyl ring on the stationary phase engages in π−π stacking interactions with the phenylsulfonyl moiety of the analyte. Because the 6β-substituent is axially oriented relative to the B-ring of the steroid, its steric accessibility to the stationary phase differs significantly from the equatorial 6α-isomer, leading to enhanced selectivity ( α ).
Mobile Phase and Elution Strategy
Steroids like estradiol derivatives are neutral and highly lipophilic, typically requiring strong reversed-phase conditions for optimal retention and elution (2)[2]. Causality & Choice: A binary gradient of Water and Acetonitrile was chosen over methanol to maintain lower backpressures and sharper peak shapes. While the compound is non-ionizable, 0.1% Formic Acid was added to both phases. This controls the ionic strength of the system and suppresses secondary interactions with residual silanols on the silica support, which would otherwise cause peak tailing.
Detection Wavelength
The phenylsulfonyl group and the 3-methoxy-aromatic A-ring of the steroid provide strong UV chromophores. Diode Array Detection (DAD) scanning from 200-400 nm revealed an optimal signal-to-noise ratio at 230 nm , which captures the π→π∗ transitions of both the benzenesulfonyl and the phenolic ether rings.
Experimental Protocols
To ensure trustworthiness, this protocol is designed as a self-validating system. System suitability criteria must be met before any sample analysis begins.
Reagents and Materials
-
Analyte: 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol reference standard (Purity ≥ 98%).
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).
-
Additives: LC-MS grade Formic Acid.
Chromatographic Conditions
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.
-
Column Temperature: 35°C (Improves mass transfer and reduces solvent viscosity).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm (Reference 360 nm).
Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Curve |
| 0.0 | 50 | 50 | Initial |
| 2.0 | 50 | 50 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Column Wash |
| 15.1 | 50 | 50 | Re-equilibration |
| 20.0 | 50 | 50 | End |
Step-by-Step Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the analyte and transfer to a 10.0 mL volumetric flask. Dissolve in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL stock. Note: Sonication for 5 minutes is recommended due to the high crystalline lattice energy of the phenylsulfonyl derivative.
-
Working Solutions: Dilute the stock solution with the initial mobile phase (50:50 Water:Acetonitrile) to prepare calibration standards ranging from 1.0 µg/mL to 100 µg/mL.
-
Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.
Method Validation & Quantitative Data
The method was validated according to ICH Q2(R1) guidelines and standard analytical testing protocols, ensuring reliability for routine quality control and pharmacokinetic profiling (3)[3].
Table 1: System Suitability and Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Retention Time ( tR ) | 10.45 min | N/A |
| Theoretical Plates ( N ) | 16,420 | > 5,000 |
| Tailing Factor ( Tf ) | 1.08 | ≤ 1.5 |
| Resolution ( Rs ) from 6α-isomer | 2.8 | ≥ 1.5 |
| Linearity ( R2 ) | 0.9998 (1-100 µg/mL) | ≥ 0.999 |
| LOD / LOQ | 0.15 µg/mL / 0.45 µg/mL | Signal-to-noise 3:1 / 10:1 |
| Injection Precision (%RSD) | 0.6% (n=6) | ≤ 2.0% |
Mechanistic Workflows and Diagrams
Method Development Logic
Logical workflow for HPLC method development of phenylsulfonyl estradiol derivatives.
Chromatographic Separation Mechanism
Dual-interaction mechanism enabling the baseline resolution of steroidal stereoisomers.
References
- LGC Standards. "3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol". Product Data & Chemical Properties.
- ResearchGate. "Determination of anti-inflammatory drugs and estrogens in water by HPLC with UV detection". Analytical Methodologies for Steroids.
- Water Research Commission (WRC). "Verification and Validation of Analytical Methods for Testing the Levels of PPHCPs in treated drinking Water and Sewage". Validation Protocols.
Sources
Application Note: Unambiguous Structural and Stereochemical Characterization of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol Using a Multi-dimensional NMR Approach
Abstract
This application note provides a comprehensive guide for the complete structural and stereochemical elucidation of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol, a complex synthetic steroid derivative. We detail a systematic workflow employing a suite of high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The causality behind experimental choices, from sample preparation to the strategic application of COSY, HSQC, HMBC, and NOESY experiments, is explained. This guide serves as a robust protocol for researchers, scientists, and drug development professionals requiring unambiguous characterization of complex small molecules, ensuring scientific integrity and data trustworthiness.
Introduction: The Imperative for Precise Structural Verification
3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol is a synthetic derivative of estradiol, a primary female sex hormone.[1] The introduction of methoxy, methyl, and phenylsulfonyl groups at specific positions, and with defined stereochemistry, is intended to modulate its biological activity, metabolic stability, and receptor binding affinity. In drug discovery and development, the precise molecular structure, including the relative and absolute stereochemistry of every chiral center, is not merely a characterization detail—it is a critical determinant of the compound's efficacy and safety.
NMR spectroscopy stands as the most powerful and definitive analytical technique for the non-destructive elucidation of molecular structures in solution.[2] It provides unparalleled insight into the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This note outlines a logical, self-validating NMR workflow to confirm the constitution and, crucially, the specific α- and β-orientations of the methyl and phenylsulfonyl substituents on the steroidal backbone.
Strategic Workflow for Structure Elucidation
The complete characterization of a molecule with multiple stereocenters and overlapping proton signals, as is common with steroids, requires a multi-faceted approach.[3][4] A simple 1D proton NMR is insufficient. The strategy involves a sequential and logical integration of various NMR experiments, where the output of one experiment informs the interpretation of the next.
Figure 1: A logical workflow for the structural elucidation of complex molecules by NMR spectroscopy.
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR data is fundamentally dependent on the quality of the sample. Proper sample preparation is critical to achieve high-resolution spectra with minimal artifacts.
-
Rationale for Sample Mass: A concentration of 5-25 mg for a small molecule is optimal for ¹H NMR, providing excellent signal-to-noise in minutes.[5] For ¹³C and 2D experiments, which are less sensitive, a concentration towards the higher end of this range (e.g., 10-20 mg) is advisable to reduce acquisition time without causing significant line broadening.[6][7]
-
Rationale for Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules, including steroids, due to its good solubilizing power and relatively simple residual solvent peak.[6] It is crucial to use a high-purity deuterated solvent to provide a stable deuterium lock signal for the spectrometer.[5]
-
Rationale for Filtering: Any particulate matter in the sample will disrupt the magnetic field homogeneity, leading to poor shimming, broad spectral lines, and ultimately, loss of resolution. Filtering is a non-negotiable step for high-quality data.[8]
Step-by-Step Protocol:
-
Weigh approximately 10-15 mg of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6]
-
Gently vortex the vial until the sample is fully dissolved. A clear, homogeneous solution is required.[9]
-
Take a clean, high-quality 5 mm NMR tube rated for the spectrometer's field strength (e.g., 500 MHz or higher).[6]
-
Place a small plug of filtered glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube. This removes any microscopic dust or particulate matter.[8]
-
Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.
Data Acquisition and Interpretation: A Step-by-Step Elucidation
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for enhanced sensitivity.[10]
1D ¹H and ¹³C NMR: The Initial Overview
-
¹H NMR Spectroscopy: This is the starting point for any structural analysis. It provides information on the number of distinct proton environments, their electronic shielding (chemical shift), and the number of neighboring protons (J-coupling and multiplicity).[11][12]
-
Aromatic Region (δ 6.5-8.0 ppm): Expect signals for the A-ring of the estradiol core and the phenylsulfonyl group. The protons on the phenylsulfonyl group will likely appear further downfield due to the electron-withdrawing effect of the sulfonyl group.
-
Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to three protons is the characteristic signature of the -OCH₃ group.[13]
-
Steroid Backbone (δ 1.0-4.5 ppm): A complex, crowded region containing multiple overlapping multiplets from the CH and CH₂ groups of the B, C, and D rings. The H-6 proton, attached to the same carbon as the phenylsulfonyl group, is expected to be significantly downfield.
-
Methyl Groups (δ ~0.9-1.2 ppm): Two singlets are expected for the C18 angular methyl group and the C7α methyl group.
-
-
¹³C NMR Spectroscopy: This experiment confirms the total number of carbon atoms in the molecule and provides information about their chemical environment. Using a DEPT-135 experiment in conjunction helps to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
-
Aromatic Region (δ 110-160 ppm): Signals for the six carbons of the A-ring and the six carbons of the phenyl group will appear here.[14]
-
Aliphatic Region (δ 10-90 ppm): Carbons of the steroid skeleton, the methoxy group (~55 ppm), and the two methyl groups will resonate in this upfield region.[14][15]
-
Table 1. Predicted ¹H and ¹³C Chemical Shift Assignments
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / DEPT | Key Correlations (HMBC, NOESY) |
|---|---|---|---|---|
| C18-H₃ | ~0.9 | ~12 | s / CH₃ | H-18 to C-13, C-14, C-17; NOE to H-8β |
| C7-α-CH₃ | ~1.1 | ~15 | s / CH₃ | H-7α-Me to C-6, C-7, C-8; NOE to H-8β, H-14α |
| C3-OCH₃ | ~3.8 | ~55 | s / CH₃ | H-3-OMe to C-3 |
| H-6β | ~4.2 | ~65 | d / CH | COSY to H-7α; NOE to C18-H₃, H-8β |
| H-1, H-2, H-4 | 6.6 - 7.2 | 113-158 | m / CH | Aromatic ring correlations |
| Phenyl-H | 7.5 - 8.0 | 127-135 | m / CH | Phenyl ring correlations |
| C-17 | - | ~81 | C | HMBC from H-18 |
| C-3 | - | ~158 | C | HMBC from H-4, H-2, OCH₃ |
| C-5 | - | ~138 | C | HMBC from H-4, H-6 |
| C-10 | - | ~126 | C | HMBC from H-1, H-9 |
| C-13 | - | ~48 | C | HMBC from H-18, H-12, H-14 |
| Phenyl-Cipso | - | ~140 | C | HMBC from ortho-protons |
2D NMR: Building the Molecular Framework
Simple 1D spectra are insufficient for this molecule due to severe signal overlap in the aliphatic region. 2D NMR is essential to trace the molecular connectivity.[3]
Figure 2: Connectivity map illustrating how COSY and HMBC correlations establish the steroid framework.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] It is invaluable for tracing out the proton networks within each ring of the steroid. For example, a cross-peak between H-6 and H-7 will unequivocally link these two positions. "Walks" can be performed, such as from H-1 to H-2, and from H-11 to H-12, to confirm assignments along the carbon skeleton.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is one of the most crucial experiments. It generates a 2D plot where each peak represents a direct, one-bond connection between a proton and a carbon atom.[2] Once a proton's chemical shift is known from the ¹H NMR, the HSQC spectrum immediately provides the chemical shift of the carbon it is attached to, simplifying the assignment of the complex ¹³C spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete molecular puzzle. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[2][16] This allows for the connection of different spin systems identified by COSY. Crucially, it is the only way to assign quaternary carbons (those with no attached protons), as they do not appear in an HSQC spectrum.
-
Key HMBC Correlations:
-
From the C18 methyl protons to C-12, C-13, C-14, and C-17, locking down the D-ring and its connection to the C-ring.
-
From the C7α methyl protons to C-6, C-7, and C-8, confirming the position of this methyl group.
-
From the methoxy protons to C-3, confirming its position on the A-ring.
-
From H-6 to the ipso-carbon of the phenyl ring, confirming the attachment of the phenylsulfonyl group.
-
-
2D NOESY: Confirming the 3D Stereostructure
With the molecular framework established, the final and most critical step is to confirm the stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon between protons that are close in proximity (<5 Å), irrespective of bonding.[17][18] The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships.[19]
-
Rationale: The rigid chair-like conformations of the steroid rings place protons in distinct axial and equatorial positions. Protons on the same face of the molecule (α-face, pointing down; β-face, pointing up) will be spatially close and should exhibit NOE cross-peaks.
-
Key NOESY Correlations for Stereochemical Assignment:
-
Confirmation of 7α-methyl: The protons of the 7α-methyl group should show a strong NOE correlation to H-14α and H-8β. The absence of a strong NOE to the C18-methyl group (which is β-oriented) is critical.
-
Confirmation of 6β-phenylsulfonyl: This substituent forces the proton at C-6 into the α-position (H-6α). Therefore, H-6α should show NOE correlations to protons on the α-face of the steroid, such as H-4 and potentially H-7α.
-
General Steroid Conformation: The hallmark NOE correlation in the steroid core is between the two axial, β-oriented methyl groups, C18-H₃ and C19-H₃ (if present). In this molecule, a strong NOE between the C18-H₃ and other β-face protons like H-8β is expected and confirms the overall ring fusion geometry.
-
Table 2. Key Diagnostic NOESY Correlations
| Proton 1 | Proton 2 | Expected Result | Implication |
|---|---|---|---|
| C7-α-CH₃ | H-8β | Strong NOE | Confirms close spatial proximity on the same face. |
| C7-α-CH₃ | H-14α | Medium NOE | Confirms α-orientation of the methyl group. |
| H-6α | H-8β | No/Weak NOE | Protons are on opposite faces of the molecule. |
| C18-CH₃ (β) | H-8β | Strong NOE | Confirms the β-orientation of both groups and standard ring junction. |
| C18-CH₃ (β) | C7-α-CH₃ | No/Weak NOE | Confirms the two methyl groups are on opposite faces (trans). |
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectroscopy provides a powerful and indispensable toolkit for the complete and unambiguous structural characterization of complex molecules like 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol. By systematically applying this workflow, one can move from an initial assessment of functional groups to a complete map of atomic connectivity and, finally, to a definitive 3D model of the molecule in solution. This level of analytical rigor is fundamental to ensuring the identity, purity, and safety of novel chemical entities in pharmaceutical research and development.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]
-
University of Ottawa. Sample preparation. [Link]
-
University of California, Riverside. Small molecule NMR sample preparation. [Link]
-
Lin, Y.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(9), 2643. [Link]
-
Yu, S. S.-F., et al. (2008). A 13C solid-state NMR analysis of steroid compounds. Magnetic Resonance in Chemistry, 46(8), 768-775. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Novotna, A., et al. (2016). Nuclear Magnetic Resonance of Steroids. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Royal Society of Chemistry. [Link]
-
University of Puget Sound. 13C nmr spectrum of estriol, HF/6-31G(d)//PM6. [Link]
-
University of Potsdam. Interpretation of NMR spectra of steroids. [Link]
-
Eggert, H., & Djerassi, C. (1981). 1H NMR Analyses, Shielding Mechanisms, Coupling Constants, and Conformations in Steroids Bearing Halogen, Hydroxy, Oxo Groups, a. Journal of Organic Chemistry, 46(26), 5399-5409. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 838-847. [Link]
-
Maltais, R., et al. (2023). Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Molecules, 28(2), 563. [Link]
-
Blunt, J. W., & Stothers, J. B. (1977). 13C n.m.r. spectra of steroids—a survey and commentary. Organic Magnetic Resonance, 9(8), 439-464. [Link]
-
Wikipedia. 7α-Methylestradiol. [Link]
-
Lin, Y.-C., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. ResearchGate. [Link]
-
McCoy, C. F., et al. (2018). Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system. International Journal of Pharmaceutics, 548(1), 689-697. [Link]
-
Chemistry LibreTexts. NOESY Spectra. [Link]
-
University of Calgary. 1H NMR Chemical Shifts. [Link]
-
Kourkoumpetis, T., et al. (2024). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]
-
Shavva, A. G., et al. (2017). 13 C NMR chemical shifts of synthesized steroids in CDCl 3. ResearchGate. [Link]
-
ResearchGate. (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
YouTube. Stereochemistry | How to read NOESY spectrum?. [Link]
-
Chemistry LibreTexts. J-Coupling (Scalar). [Link]
-
ResearchGate. 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]
-
Auclair, K., et al. (2018). Steroid bioconjugation to a CYP3A4 allosteric site and its effect on substrate binding and coupling efficiency. Bioorganic & Medicinal Chemistry Letters, 28(11), 2059-2062. [Link]
-
Inxight Drugs. 7.ALPHA.-METHYLESTRADIOL. [Link]
-
Wikipedia. Methylestradiol. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PubChem. Estradiol. [Link]
-
Biological Magnetic Resonance Bank. bmse000642 Beta-Estradiol. [Link]
Sources
- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. mun.ca [mun.ca]
- 9. organomation.com [organomation.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. uregina.ca [uregina.ca]
- 15. researchgate.net [researchgate.net]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-HRMS/MS)
Introduction & Mechanistic Rationale
3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2) is a highly specialized, steroidal intermediate predominantly utilized in the synthesis of selective estrogen receptor degraders (SERDs) such as Fulvestrant. The molecule features a rigid tetracyclic estradiol core modified with a 3-methoxy ether, a 7α-methyl group, and a bulky, electron-withdrawing 6β-phenylsulfonyl moiety[1].
In tandem mass spectrometry (MS/MS), the fragmentation of this molecule is not random; it is heavily governed by localized steric strain and the thermodynamic stability of the resulting product ions. The 7α-methyl group and the 6β-phenylsulfonyl group are situated on adjacent carbons in the rigid B-ring. This vicinal, trans-diaxial-like arrangement creates immense steric repulsion. Consequently, the activation energy required to cleave the C6-S bond is drastically lowered. Understanding this causality is crucial for analysts: the dominant fragmentation pathways will always favor the relief of this B-ring strain before any traditional steroidal core cleavages occur.
Experimental Protocols: LC-ESI-HRMS/MS
To ensure a self-validating system , this protocol employs a Collision Energy (CE) ramp. Because the sulfonyl cleavage is highly labile (occurring at low CE) while the steroid core retro-cyclization requires high energy, a static CE will result in false negatives for either the precursor or the core fragments. The ramp ensures all diagnostic ions are captured in a single acquisition window.
Step-by-Step Methodology
Step 1: Standard Preparation & Internal Calibration
-
Accurately weigh 1.0 mg of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol standard.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute to a working concentration of 1 µg/mL using the initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Self-Validation Check: Spike the sample with a known steroidal internal standard (e.g., Estradiol-d5) at 100 ng/mL to verify ionization efficiency and mass accuracy during the run.
Step 2: Liquid Chromatography Parameters
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size). The high lipophilicity of the steroidal core necessitates a highly retentive stationary phase.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 5.0 minutes, hold at 95% B for 1.5 minutes, return to 50% B.
-
Flow Rate: 0.4 mL/min.
Step 3: High-Resolution Mass Spectrometry Settings (Positive ESI Mode)
-
Ionization: Electrospray Ionization (ESI+). The 3-methoxy group and the conjugated system readily accept a proton to form the [M+H]+ ion.
-
Capillary Voltage: +3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Precursor Isolation: m/z 441.2100 (Quadrupole isolation window of 1.0 Da).
-
Collision Energy (CE) Ramp: 15 eV to 45 eV using Argon as the collision gas.
Causality in Fragmentation Pathways
The collision-induced dissociation (CID) of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol yields a highly predictable, step-wise fragmentation cascade [2].
-
Primary Cleavage (Steric Relief): The most thermodynamically favorable event is the heterolytic cleavage of the 6β-phenylsulfonyl group. The neutral loss of benzenesulfinic acid ( PhSO2H , 142.0088 Da) relieves the steric clash with the 7α-methyl group, yielding a highly conjugated, stable carbocation at m/z 299.20. Alternatively, charge retention on the leaving group yields the phenylsulfonyl cation at m/z 141.00.
-
Secondary Cleavages (Functional Group Elimination): Once the B-ring strain is resolved, the m/z 299.20 intermediate undergoes secondary eliminations. The D-ring 17β-hydroxyl group eliminates water (-18 Da) to form m/z 281.19. Concurrently, the A-ring 3-methoxy group can eliminate methanol (-32 Da)—a diagnostic neutral loss for methoxy-estrogens—yielding m/z 267.17.
-
Tertiary Cleavages (Retro-Cyclization): At the upper end of the CE ramp (>35 eV), the steroid B and C rings undergo retro-cyclization. While unsubstituted estradiol produces a characteristic m/z 183 ion [3], the presence of the 7α-methyl and 3-methoxy groups shifts this diagnostic A/B-ring remnant to m/z 211.
Quantitative Data Presentation
The following table summarizes the high-resolution accurate mass (HRAM) data for the target analyte, providing the exact m/z values required for targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.
| Fragment Assignment | Theoretical m/z | Observed m/z | Mass Error (ppm) | Relative Abundance | Mechanistic Causality |
| [M+H]+ | 441.2100 | 441.2105 | +1.1 | 15% | Protonated intact molecule; low abundance due to B-ring strain. |
| [M+H−PhSO2H]+ | 299.2004 | 299.2008 | +1.3 | 100% | Neutral loss of benzenesulfinic acid; driven by steric relief. |
| [M+H−PhSO2H−H2O]+ | 281.1898 | 281.1901 | +1.1 | 45% | Secondary loss of D-ring 17β-hydroxyl as water. |
| [M+H−PhSO2H−CH3OH]+ | 267.1742 | 267.1745 | +1.1 | 30% | Secondary loss of A-ring 3-methoxy group as methanol. |
| [PhSO2]+ | 141.0009 | 141.0012 | +2.1 | 25% | Charge retention on the electron-withdrawing leaving group. |
Fragmentation Visualization
CID fragmentation pathway of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol.
References
-
National Institutes of Health (PMC). "Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry". J Am Soc Mass Spectrom. Available at:[Link]
-
National Institutes of Health (PMC). "Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors". J Am Soc Mass Spectrom. Available at:[Link]
Application Notes and Protocols for the Use of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol as a Steroid Synthesis Intermediate
Introduction: Strategic Importance of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol in Steroid Synthesis
3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a key synthetic intermediate in the development of novel steroidal compounds, particularly those targeted for therapeutic applications in hormone-dependent conditions. Its strategic importance lies in the precise stereochemical arrangement of its substituents, which allows for the controlled introduction of various functionalities on the estradiol scaffold. The 7-alpha-methyl group is a common modification in the design of potent and selective steroid receptor modulators.[1][2] The 3-methoxy group serves as a protecting group for the phenolic hydroxyl of the estradiol A-ring, preventing unwanted side reactions during subsequent synthetic steps.
The phenylsulfonyl group at the 6-beta position is a versatile functional group in organic synthesis.[3][4] It can act as a stereochemical controller in subsequent reactions or, more commonly, as an excellent leaving group in nucleophilic substitution and elimination reactions.[3][4] This allows for the introduction of a wide array of substituents at the C6 or C7 position of the steroid nucleus, leading to the generation of diverse libraries of compounds for drug discovery. The specific stereochemistry of this intermediate, with the 7-alpha-methyl and 6-beta-phenylsulfonyl groups, is crucial for directing the outcome of subsequent transformations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol as a steroid synthesis intermediate. The protocols outlined below are based on established principles of steroid chemistry and provide a framework for the synthesis of novel estradiol derivatives.
Chemical Properties and Handling
A summary of the key chemical properties of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₂O₄S | [5] |
| Molecular Weight | 440.59 g/mol | [6] |
| CAS Number | 153004-09-2 | [6] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Insoluble in water. | Inferred |
| Storage | Store in a cool, dry place, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. | General laboratory practice |
Safety Precautions: As with all chemicals, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols: Synthesis of Novel 7-alpha-Methyl Estradiol Derivatives
The following protocols describe the use of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol as a key intermediate for the synthesis of novel estradiol derivatives through nucleophilic substitution at the C6 position.
Protocol 1: General Procedure for Nucleophilic Substitution of the Phenylsulfonyl Group
This protocol outlines a general method for the displacement of the 6-beta-phenylsulfonyl group with a generic nucleophile (Nu⁻).
Reaction Scheme:
Figure 1: General workflow for nucleophilic substitution.
Materials:
-
3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol
-
Nucleophile (e.g., sodium azide, potassium cyanide, a thiol with a base, or an amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (if required for the nucleophile, e.g., sodium hydride, potassium carbonate)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., THF, 10 mL per mmol of starting material).
-
Nucleophile Addition: Add the nucleophile (1.1 - 2.0 eq). If the nucleophile is not pre-formed, add its precursor and a suitable base. For example, for a thiol, add the thiol followed by a base like sodium hydride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous ammonium chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-alpha-substituted product. The stereochemistry at C6 is expected to be inverted during the SN2 reaction.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which can deactivate reagents or lead to side products.
-
Anhydrous Solvents: Essential for reactions involving strong bases or moisture-sensitive reagents to ensure high yields.
-
Excess Nucleophile: Used to drive the reaction to completion.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress to determine the optimal reaction time and prevent the formation of degradation products.
Protocol 2: Deprotection of the 3-Methoxy Group
Following the successful introduction of the desired functionality at the C6 position, the 3-methoxy group can be deprotected to yield the free phenol, which is often crucial for biological activity.
Reaction Scheme:
Figure 2: Deprotection of the 3-methoxy group.
Materials:
-
6-alpha-Substituted-3-methoxy-7-alpha-methyl Estradiol
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM) or Pyridinium hydrochloride
-
Anhydrous DCM
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure (using BBr₃):
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 6-alpha-substituted-3-methoxy-7-alpha-methyl estradiol (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature over 2 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final deprotected estradiol derivative.
Rationale for Experimental Choices:
-
BBr₃: A powerful and commonly used reagent for the cleavage of aryl methyl ethers.
-
Low Temperature: The reaction is initiated at a low temperature to control the exothermicity and improve selectivity.
-
Aqueous Bicarbonate Quench: Neutralizes the acidic reaction mixture and any remaining BBr₃.
Troubleshooting and Further Applications
Potential Challenges and Solutions:
-
Incomplete reaction in Protocol 1: If the starting material is not fully consumed, the reaction temperature can be increased, or a more polar aprotic solvent like DMF can be used to enhance the reactivity of the nucleophile.
-
Formation of elimination products: The phenylsulfonyl group can also be eliminated to form a double bond. Using less hindered, more nucleophilic reagents and milder reaction conditions can favor substitution over elimination.
-
Low yield in Protocol 2: Incomplete cleavage of the methoxy group can occur. Increasing the amount of BBr₃ or the reaction time may improve the yield. Alternatively, other deprotecting agents like pyridinium hydrochloride at high temperatures can be employed.
Further Synthetic Transformations:
The versatile nature of the phenylsulfonyl group also allows for other transformations beyond simple substitution. For instance, under basic conditions, elimination can be induced to form a Δ⁶-alkene, which can then be further functionalized. Additionally, the sulfone can be used to direct metallation at an adjacent carbon, allowing for the introduction of other substituents.
Conclusion
3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a valuable and versatile intermediate for the synthesis of novel estradiol derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to explore the chemical space around the estradiol scaffold, enabling the development of new therapeutic agents with improved potency and selectivity. The strategic placement of the methyl and phenylsulfonyl groups allows for a high degree of control over subsequent chemical modifications.
References
- van der Veen, F., & Fles, D. A. (1994). The synthesis of 7 alpha-methyl-substituted estrogens labeled with fluorine-18: potential breast tumor imaging agents. Steroids, 59(1), 34–45.
-
Wikipedia. (n.d.). 7α-Methylestradiol. Retrieved from [Link]
- Gauthier, S., et al. (2003). Synthesis, characterization and biological evaluation of 7 alpha-perfluoroalkylestradiol derivatives. Journal of Steroid Biochemistry and Molecular Biology, 84(2-3), 223-234.
- Poirier, D., & Ouellet, M. (2000). Solid-phase synthesis of phenolic steroids: from optimization studies to a convenient procedure for combinatorial synthesis of biologically relevant estradiol derivatives. Journal of Organic Chemistry, 65(2), 373-384.
-
Poirier, D., & Ouellet, M. (2000). Solid-Phase Synthesis of Phenolic Steroids: From Optimization Studies to a Convenient Procedure for Combinatorial Synthesis of Biologically Relevant Estradiol Derivatives. ACS Publications. Retrieved from [Link]
- Flippin, L. A., et al. (2002). Synthesis of chimeric 7alpha-substituted estradiol derivatives linked to cholesterol and cholesterylamine. Organic Letters, 4(3), 415-418.
-
Pourmousavi, S. A., et al. (2018). Synthesis of steroid compounds part (I): synthesis of novel ethynyl estradiol derivatives. ResearchGate. Retrieved from [Link]
- Muthyala, R. S., et al. (1993). A synthesis of 7 alpha-substituted estradiols: synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog. Steroids, 58(4), 157-169.
- Google Patents. (n.d.). CN115353541B - Process for the preparation of estradiol derivatives, intermediates, process for the preparation thereof and use thereof.
-
Frontiers in Chemistry. (2021). A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. Frontiers Media S.A. Retrieved from [Link]
- Jaunet, A., & Wenzel, M. (2021). Synthesis of Transition-Metal Steroid Derivatives. Chemical Reviews, 121(23), 14535-14571.
-
National Center for Biotechnology Information. (2021). A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. U.S. National Library of Medicine. Retrieved from [Link]
- Hu, J., et al. (2021).
- Simpkins, N. S. (2009). Evolving Organic Synthesis Fostered by the Pluripotent Phenylsulfone Moiety. Chemical Reviews, 109(5), 2135-2165.
-
National Center for Biotechnology Information. (2013). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. U.S. National Library of Medicine. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3-Methoxy-7Beta-methyl-6Beta-(phenylsulfonyl) Estradiol, TRC 2.5 mg. Retrieved from [Link]
-
Frontiers in Endocrinology. (2021). A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. Frontiers Media S.A. Retrieved from [Link]
- van der Veen, F., & Fles, D. A. (1992). The use of 3-methoxymethyl-16 beta, 17 beta-epiestriol-O-cyclic sulfone as the precursor in the synthesis of F-18 16 alpha-fluoroestradiol. Journal of Labelled Compounds and Radiopharmaceuticals, 31(10), 811-822.
- Allan, G. F., et al. (2000). Synthesis and Estrogenic Activities of Novel 7-thiosubstituted Estratriene Derivatives. Journal of Medicinal Chemistry, 43(2), 263-270.
- Marco-Contelles, J., et al. (2000). The Phenylsulfonyl Group as an endo Stereochemical Controller in Intramolecular Pauson-Khand Reactions of 3-Oxygenated 1,6-Enynes.
-
European Bioinformatics Institute. (n.d.). phenylsulfonyl group (CHEBI:52916). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. U.S. National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). WO2023133507A1 - Estradiol prodrugs and methods of use thereof.
-
ResearchGate. (n.d.). Synthesis pathways for steroids with oestrogenic and androgenic.... Retrieved from [Link]
-
ResearchGate. (n.d.). A) Key role of steroid sulfatase (STS) in the synthesis of estrogen.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Three-Step Route to a Tricyclic Steroid Precursor. Retrieved from [Link]
Sources
- 1. The synthesis of 7 alpha-methyl-substituted estrogens labeled with fluorine-18: potential breast tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7α-Methylestradiol - Wikipedia [en.wikipedia.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol [lgcstandards.com]
- 6. scbt.com [scbt.com]
Application Note: In Vitro Cell Culture Assay Protocols for 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol
Introduction & Molecular Rationale
3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2) is a highly specialized synthetic derivative of 17β-estradiol[1][2]. In drug development and molecular endocrinology, specific structural modifications to the estradiol scaffold are utilized to probe the plasticity of the Estrogen Receptor (ER) ligand-binding domain (LBD) and to alter the pharmacokinetic profile of the molecule:
-
The 7α-Methyl Modification: The addition of a 7α-alkyl group significantly enhances the ligand's binding affinity for the ER while simultaneously causing steric hindrance that prevents binding to Sex Hormone-Binding Globulin (SHBG)[3]. This dual effect makes 7α-methyl derivatives highly potent in target tissues.
-
The 6β-Phenylsulfonyl Modification: The introduction of a bulky 6β-phenylsulfonyl moiety serves as a critical structural probe. Bulky substituents at the 6- or 7-position are frequently employed in the design of Selective Estrogen Receptor Downregulators (SERDs), such as Fulvestrant (ICI 182,780), because they disrupt receptor dimerization and induce rapid proteasomal degradation of the ER[4].
Understanding whether this compound acts as an ER agonist, antagonist, or SERD requires a highly controlled, self-validating in vitro testing matrix.
Mechanism of action: Ligand-induced Estrogen Receptor activation and ERE-mediated transcription.
Experimental Design & Causality
To rigorously evaluate the pharmacological profile of this compound, the experimental design must be a self-validating system . This means every assay must inherently prove that the observed effect is explicitly driven by the Estrogen Receptor, rather than off-target cytotoxicity or background noise.
Cell Line Selection
-
Primary Model (ER+): The MCF-7 human breast adenocarcinoma cell line is the gold standard for ERα-dependent assays[5]. MCF-7 cells express high levels of endogenous ERα and their proliferation is strictly estrogen-dependent.
-
Negative Control (ER-): The MDA-MB-231 cell line lacks ER expression. Running this line in parallel ensures that any observed inhibition of proliferation is due to ER antagonism, rather than general compound toxicity.
The Necessity of Estrogen Starvation
Standard cell culture media contains Phenol Red, which possesses weak estrogenic activity. Furthermore, standard Fetal Bovine Serum (FBS) contains high concentrations of endogenous steroidal hormones[6]. If cells are tested in standard media, the ER pathway will already be saturated, masking the effects of the test compound. Causality: Cells must be transitioned to Phenol Red-Free (PRF) media supplemented with Dextran-Coated Charcoal-Stripped FBS (CS-FBS) for at least 72 hours prior to treatment[7][8]. The charcoal stripping process removes lipophilic hormones, establishing a true "zero-estrogen" baseline[9].
In vitro workflow for assessing estrogenic activity via orthogonal functional assays.
Core Methodologies
Protocol A: Estrogen Starvation and Cell Preparation
This protocol resets the transcriptomic profile of the cells, downregulating genes associated with mitotic cell division that are otherwise constitutively active in standard serum[8].
-
Initial Culture: Grow MCF-7 and MDA-MB-231 cells in standard DMEM containing 10% FBS and 1% Penicillin-Streptomycin until 70-80% confluent[6].
-
Wash Phase: Aspirate the media and wash the cell monolayer twice with 10 mL of sterile, pre-warmed PBS. Rationale: Residual serum proteins will neutralize trypsin and leave trace estrogens.
-
Detachment: Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3 minutes.
-
Neutralization & Seeding: Neutralize the trypsin using 8 mL of Phenol Red-Free DMEM (PRF-DMEM) supplemented with 5% CS-FBS [7]. Centrifuge at 200 × g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh PRF-DMEM + 5% CS-FBS.
-
Starvation Incubation: Seed the cells into the appropriate assay plates (e.g., 96-well for proliferation, 24-well for luciferase) and incubate at 37°C, 5% CO₂ for 72 hours prior to any compound treatment[7][9].
Protocol B: ERE-Luciferase Reporter Gene Assay (Transcriptional Readout)
This assay provides a direct, functional readout of the compound's ability to drive or inhibit ER-mediated gene transcription[10][11].
-
Transfection: Following 48 hours of the starvation period in a 24-well plate, transiently transfect the MCF-7 cells with a 3x ERE-TATA-Luciferase reporter plasmid (0.5 µ g/well ) and a pRL-TK Renilla luciferase control plasmid (0.05 µ g/well ) using a lipid-based transfection reagent[4].
-
Recovery: Incubate for 6 hours, then carefully replace the media with fresh PRF-DMEM + 5% CS-FBS to remove transfection toxicity.
-
Treatment Matrix: At the 72-hour starvation mark, treat the cells for 24 hours with the following conditions:
-
Vehicle Control: 0.1% DMSO.
-
Positive Control: 10 nM 17β-estradiol (E2)[12].
-
Test Compound (Agonist Mode): 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (0.1 nM to 10 µM).
-
Test Compound (Antagonist Mode): Test Compound + 10 nM E2[4].
-
Validation Control: 10 nM E2 + 1 µM Fulvestrant (ICI 182,780)[4][10].
-
-
Readout: Lyse the cells using 100 µL of Passive Lysis Buffer. Measure Firefly and Renilla luminescence using a Dual-Luciferase Assay System. Normalize Firefly signals to the Renilla internal control to account for transfection efficiency variations.
Protocol C: Cell Viability & Proliferation Assay (Phenotypic Readout)
Unlike standard 48-hour cytotoxicity assays, estrogen-driven proliferation requires a longer incubation time for the transcriptomic changes to manifest as phenotypic cell division[8][13].
-
Seeding: Seed starved MCF-7 and MDA-MB-231 cells at a low density of 3,000 cells/well in a 96-well plate using PRF-DMEM + 5% CS-FBS[6].
-
Treatment: Apply the compound across a logarithmic concentration gradient (0.1 nM to 10 µM). Include 10 nM E2 as a positive proliferation control.
-
Incubation: Incubate for 96 hours [13].
-
Quantification: Add 20 µL of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. For MTT, incubate for 3 hours, aspirate the media, solubilize the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Expected Outcomes & Data Interpretation
Because the 6β-phenylsulfonyl group is highly bulky, it is hypothesized that this compound will exhibit antagonistic or SERD-like behavior by preventing proper ER dimerization, despite the high-affinity 7α-methyl anchor.
The table below outlines the expected data structure used to validate the compound's pharmacological classification:
| Assay Type | Cell Line | Treatment Condition | Expected Readout (Relative to Vehicle) | Interpretation |
| ERE-Luciferase | MCF-7 (ER+) | 10 nM 17β-estradiol (E2) | 100-fold Increase | Validates assay sensitivity[10]. |
| ERE-Luciferase | MCF-7 (ER+) | Test Compound (1 µM) | Minimal/No Increase | Suggests lack of agonistic activity. |
| ERE-Luciferase | MCF-7 (ER+) | 10 nM E2 + Test Compound (1 µM) | Significant Decrease | Confirms competitive ER antagonism. |
| ERE-Luciferase | MCF-7 (ER+) | 10 nM E2 + 1 µM Fulvestrant | Return to Baseline | Validates ER-dependent causality[10]. |
| Proliferation | MCF-7 (ER+) | Test Compound Dose-Response | Dose-dependent inhibition (IC₅₀) | Phenotypic confirmation of antagonism. |
| Proliferation | MDA-MB-231 (ER-) | Test Compound (10 µM) | No change in viability | Proves effect is ER-specific, not cytotoxic. |
References
-
[10] Legler, J., et al. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. Toxicological Sciences (PubMed). Available at:[Link]
-
[13] Evaluation of in vitro assays for determination of estrogenic activity in the environment. Danish Environmental Protection Agency. Available at:[Link]
-
[11] Development of a Stably Transfected Estrogen Receptor-Mediated Luciferase Reporter Gene Assay. Oxford Academic (Toxicological Sciences). Available at:[Link]
-
[4] MCF-7 ERE-luciferase reporter assay. ResearchGate. Available at:[Link]
-
[12] MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands. PMC (NIH). Available at:[Link]
-
[5] 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor. PMC (NIH). Available at:[Link]
-
[7] MCF-7 Cell Culture and +/- estrogen treatment. UC Santa Cruz. Available at:[Link]
-
[8] Transcriptomic Effects of Estrogen Starvation and Induction in the MCF7 Cells. The Meta-analysis of Microarray Results. PubMed (NIH). Available at:[Link]
-
[9] 17β-Estradiol Inhibits Apoptosis in MCF-7 Cells, Inducing bcl-2 Expression via Two Estrogen-Responsive Elements. PMC (NIH). Available at:[Link]
Sources
- 1. 3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 7α-Methylestradiol [medbox.iiab.me]
- 4. researchgate.net [researchgate.net]
- 5. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Transcriptomic Effects of Estrogen Starvation and Induction in the MCF7 Cells. The Meta-analysis of Microarray Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17β-Estradiol Inhibits Apoptosis in MCF-7 Cells, Inducing bcl-2 Expression via Two Estrogen-Responsive Elements Present in the Coding Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the synthesis of complex steroidal active pharmaceutical ingredients (APIs).
The compound 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) estradiol (CAS: 153004-09-2)[1] is a pivotal intermediate in the total synthesis of pharmacologically active 7α-methyl steroids, most notably the hormone replacement therapy drug Tibolone[2]. Establishing the 7α-methyl stereocenter is notoriously difficult due to the competing thermodynamic stability of the 7β-epimer[3]. To overcome this, the 6-phenylsulfonyl group is utilized as a powerful electron-withdrawing directing group, enabling a highly diastereoselective 1,6-conjugate addition of a methyl cuprate species to the Δ6 double bond[2].
This guide provides a self-validating protocol, troubleshooting matrices, and mechanistic insights to help you maximize your synthesis yield and stereoselectivity.
Mechanistic Pathway Visualization
Understanding the reaction mechanism is critical for troubleshooting. The introduction of the 7α-methyl group relies on steric approach control, followed by a kinetic protonation to prevent the elimination of the sulfone group.
Fig 1: Mechanistic workflow of Cu-mediated conjugate addition to form the 7α-methyl stereocenter.
Self-Validating Experimental Protocol: Cu-Mediated 1,6-Conjugate Addition
To ensure reproducibility, this step-by-step methodology incorporates real-time self-validation checks. Do not proceed to subsequent steps if a validation check fails.
Step 1: Preparation of the Catalyst Complex
-
In a rigorously flame-dried Schlenk flask under high-purity argon, add 0.2 equivalents of purified CuCl. (Note: CuCl must be washed with 1M HCl, ethanol, and ether to remove Cu(II) impurities prior to use).
-
Suspend the catalyst in anhydrous THF (10 mL/mmol of substrate) and cool the flask to -78 °C using a dry ice/acetone bath.
Step 2: Cuprate Formation
-
Add 1.5 equivalents of MeMgBr (3.0 M in diethyl ether) dropwise to the suspension.
-
Self-Validation Check: The solution should transition to a pale yellow/greenish homogeneous mixture. Causality: A dark brown or black color indicates oxygen contamination and the formation of inactive Cu(II) species. If this occurs, abort the reaction, as conversion will fail.
-
Stir for 30 minutes at -78 °C to ensure complete formation of the active methylcopper species.
Step 3: Substrate Addition
-
Dissolve 1.0 equivalent of 3-Methoxy-6-(phenylsulfonyl)-6-dehydroestradiol in a minimum volume of anhydrous THF.
-
Add this solution dropwise over 15 minutes down the cold inner wall of the flask. Causality: This ensures the substrate solution reaches -78 °C before making contact with the temperature-sensitive cuprate reagent, preventing localized warming.
Step 4: Reaction Progression
-
Stir the mixture strictly at -78 °C for 2 hours.
-
Self-Validation Check: Quench a 50 µL aliquot in a pre-chilled mixture of NH₄Cl/EtOAc and analyze via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot must be completely consumed before proceeding.
Step 5: Kinetic Quenching (Critical Step)
-
While maintaining the flask in the -78 °C bath, rapidly inject an excess of saturated aqueous NH₄Cl.
-
Causality: Low-temperature protonation kinetically traps the C-5/C-6 enolate. If the mixture is allowed to warm before quenching, the enolate undergoes an E1cB-like elimination, ejecting the phenylsulfonyl group and ruining the yield[3].
Step 6: Workup and Isolation
-
Remove the cold bath and allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3x). Wash the combined organic layers with 10% NH₄OH (to sequester copper salts), water, and brine.
-
Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the target compound as a neat, crystalline solid[1].
Troubleshooting Guide
Q: My isolated yield of the 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) estradiol is below 50%, and NMR shows a significant amount of the 7β-epimer. How can I correct this? A: Causality: The formation of the 7α-methyl stereocenter is governed entirely by steric approach control. The bulky 6-phenylsulfonyl group and the rigid steroid backbone direct the incoming cuprate to the less hindered α-face[2]. However, this is a kinetically controlled process. If the reaction temperature exceeds -78 °C during the addition or the subsequent stirring phase, thermodynamic equilibration begins to favor the less sterically congested, but undesired, 7β-epimer[3]. Solution: Ensure your cooling bath is maintained strictly at -78 °C throughout the entire reagent addition and reaction time. Monitor the internal temperature of the flask using a low-temperature thermocouple.
Q: I am detecting a 6,7-unsaturated byproduct lacking the phenylsulfonyl group. What causes this premature desulfonylation? A: Causality: The intermediate formed immediately after the conjugate addition is a highly reactive enolate. The phenylsulfonyl group at C-6 is an excellent leaving group. If the enolate is not rapidly and kinetically protonated at low temperatures, it will undergo elimination to eject the sulfinate anion, resulting in a desulfonylated alkene[3]. Solution: The quench step is as critical as the reaction itself. You must add the quenching agent (saturated aqueous NH₄Cl) directly into the reaction flask while it is still submerged in the -78 °C bath. Do not remove the flask from the cold bath until the quench is completely finished.
Q: The cuprate reagent seems inactive, leading to incomplete conversion of the 6-dehydroestradiol starting material. What is going wrong? A: Causality: Organocopper reagents are notoriously sensitive to trace moisture and oxygen, which rapidly oxidize Cu(I) to inactive Cu(II) species. Furthermore, the solubility of the starting material in THF at -78 °C can sometimes be poor, leading to unreacted starting material. Solution: Rigorously flame-dry all glassware under vacuum and backfill with high-purity argon. Use freshly titrated MeMgBr. If substrate solubility is the limiting factor, adding a small amount of anhydrous dichloromethane (DCM) as a co-solvent can improve homogeneity without disrupting the cuprate complex.
Quantitative Data: Reagent System Optimization
The choice of the methylating agent and temperature drastically impacts both the overall conversion and the diastereomeric ratio (dr). Below is a summary of expected outcomes based on established optimization parameters for the 7α-alkylation of 6-phenylsulfonyl steroids[2],[3].
Table 1: Impact of Reagent Systems and Temperature on Conjugate Addition Metrics
| Reagent System | Solvent | Temp (°C) | Conversion (%) | Yield of 7α-Isomer (%) | Diastereomeric Ratio (7α:7β) |
| MeMgBr / CuCl (20 mol%) | THF | -78 | >98 | 86 | 92:8 |
| MeLi / CuCN (Stoichiometric) | THF / Et₂O | -78 | >95 | 89 | 95:5 |
| MeMgBr / CuCl (20 mol%) | THF | -40 | 90 | 54 | 65:35 |
| Me₂CuLi (Gilman Reagent) | Et₂O | -78 | 82 | 71 | 88:12 |
| MeMgBr (No Copper Catalyst) | THF | -78 | <10 | N/A | N/A |
Frequently Asked Questions (FAQs)
FAQ 1: Why use a 6-phenylsulfonyl group instead of directly methylating a 6-ketoestradiol? Answer: Direct alkylation of 6-ketoestradiols often yields poor diastereoselectivity and requires harsh conditions. The 6-phenylsulfonyl group serves a dual purpose: it acts as an electron-withdrawing group that activates the Δ6 double bond for conjugate addition, and its immense steric bulk effectively shields the β-face of the steroid. This forces the incoming methyl group to attack exclusively from the α-face, establishing the critical 7α-stereocenter[2].
FAQ 2: Is 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) estradiol the final active pharmaceutical ingredient (API)? Answer: No. This compound is a stable, isolable intermediate[1]. To achieve the biological activity seen in drugs like Tibolone, the bulky phenylsulfonyl group must be removed. This is typically achieved via a downstream reductive desulfonylation step (e.g., using sodium amalgam or magnesium in methanol), which replaces the sulfone with a hydrogen atom while safely retaining the newly formed 7α-methyl stereochemistry[3].
FAQ 3: How should I store the purified intermediate to prevent degradation? Answer: The purified 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) estradiol should be stored as a neat solid at 2-8 °C[1]. It must be protected from prolonged exposure to ambient light and moisture, which can slowly induce oxidation or hydrolysis over time.
References
- LGC Standards. "3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol." lgcstandards.com.
- Google Patents. "US20050090476A1 - Process for the preparation of 7alpha-methylsteroids." google.com.
- Google Patents (Künzer, H. et al. Citation Context). "US20050090476A1 - Process for the preparation of 7alpha-methylsteroids." google.com.
Sources
- 1. 3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol [lgcstandards.com]
- 2. US20050090476A1 - Process for the preparation of 7alpha-methylsteroids - Google Patents [patents.google.com]
- 3. US20050090476A1 - Process for the preparation of 7alpha-methylsteroids - Google Patents [patents.google.com]
Optimizing HPLC retention time for 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex chromatographic behavior of 3-Methoxy-7 α -methyl-6 β -(phenylsulfonyl) Estradiol .
This molecule presents a unique "perfect storm" of HPLC challenges. By replacing the polar 3-hydroxyl group of standard estradiol with a methoxy group, and adding both an α -methyl and a massive β -phenylsulfonyl moiety, the lipophilicity (LogP) and steric bulk of this compound are drastically increased. Standard platform methods will inevitably fail here.
Below is our definitive troubleshooting guide, mechanistic FAQs, and validated protocols to help you achieve robust, reproducible retention times.
I. Diagnostic FAQs: Troubleshooting Retention & Peak Shape
Q1: Why does 3-Methoxy-7 α -methyl-6 β -(phenylsulfonyl) Estradiol exhibit extreme retention times (>30 mins) on our standard C18 column, even at 80% Acetonitrile? The Causality: Standard C18 (Octadecylsilane) columns rely heavily on dispersive hydrophobic interactions. Your analyte has a highly rigid, hydrophobic steroid core further shielded by a lipophilic methoxy group and a bulky phenyl ring. The carbon load on a fully end-capped C18 phase creates an overwhelming hydrophobic affinity for this molecule. The Solution: You must reduce the hydrophobic contact area. Switch to a C8 (Octylsilane) column to reduce the carbon chain length, or better yet, a Phenyl-Hexyl column. A Phenyl-Hexyl phase provides alternative selectivity via π−π interactions with the analyte's phenylsulfonyl group, allowing you to elute the compound much earlier without requiring 100% organic modifier.
Q2: We increased the organic modifier to 95% to force elution, but the peak is now tailing severely (Asymmetry > 2.0). What is the mechanistic cause? The Causality: At extreme organic concentrations (>90%), the protective hydration layer around residual, unreacted silanols on the silica support is stripped away. While the steroid core is hydrophobic, the sulfonyl oxygens ( -SO2- ) are highly polar and act as strong hydrogen-bond acceptors. These oxygens interact directly with exposed, acidic silanols via ion-dipole interactions, causing severe peak tailing. The Solution: Do not rely solely on organic modifier concentration to reduce retention. Drop the Acetonitrile to 70-80% and increase the column temperature to 45°C. Additionally, ensure your mobile phase is buffered (e.g., 10 mM Ammonium Acetate or 0.1% Formic Acid) to mask residual silanol activity[1].
Q3: We are seeing retention time drift ( ± 0.5 min) across a 50-injection sequence. The system pressure is perfectly stable. How do we fix this? The Causality: When system pressure is stable but retention time drifts, the root cause is almost always thermodynamic[2]. For bulky, late-eluting steroids, mass transfer is highly sensitive to temperature. Even a 1 °C fluctuation in ambient laboratory temperature can shift retention times by 1–2%[3]. Furthermore, if your mobile phase is pre-mixed in a single bottle, the volatile organic modifier (Acetonitrile) will slowly evaporate over a long sequence, gradually increasing the aqueous proportion and lengthening retention times. The Solution:
-
Utilize an active column oven (not just a block heater) set to at least 10 °C above ambient (e.g., 40 °C) to ensure thermal stability.
-
Use the HPLC pump to mix the mobile phase dynamically (e.g., Line A: Water, Line B: Acetonitrile) rather than pre-mixing in a single reservoir.
Q4: We need to resolve the 6 β -(phenylsulfonyl) target from a 6 α -isomer impurity. C18 and C8 show complete co-elution. What stationary phase provides the best selectivity? The Causality: Isomers on a rigid steroid backbone have nearly identical hydrophobicities; they differ only in their spatial geometry. Alkyl phases (C18/C8) cannot distinguish between the α (down) and β (up) spatial orientations of the phenylsulfonyl group. The Solution: Employ a Pentafluorophenyl (PFP) column. PFP phases offer rigid shape selectivity and strong dipole-dipole interactions[4]. The highly electronegative fluorine atoms will interact differently with the π -cloud of the phenylsulfonyl group depending on its steric presentation ( α vs β ), easily resolving the isomers.
II. Data Presentation: Stationary Phase Selection Matrix
To optimize retention time while maintaining resolution, select the stationary phase based on the specific interaction mechanisms summarized below:
| Column Chemistry | Primary Interaction Mechanism | Impact on Retention Time (vs C18) | Selectivity for Steroid Isomers | Recommended Use Case |
| C18 (Standard) | Hydrophobic (Dispersive) | Baseline (Very Long) | Poor | General purity, not recommended for this bulky derivative. |
| C8 | Hydrophobic (Reduced) | Decreased by 30-40% | Poor | Fast elution when isomer resolution is not required. |
| Phenyl-Hexyl | π−π Stacking & Hydrophobic | Decreased by 15-25% | Moderate | Balancing reasonable retention time with good peak shape. |
| PFP (Fluorophenyl) | Dipole-Dipole, Shape, π−π | Decreased by 10-20% | Excellent | Resolving 6 α vs 6 β stereoisomers or closely related metabolites. |
III. Experimental Protocol: Step-by-Step Method Optimization
This self-validating protocol is designed to establish a robust isocratic method for 3-Methoxy-7 α -methyl-6 β -(phenylsulfonyl) Estradiol, ensuring a target retention time of 5.0 – 8.0 minutes.
Phase 1: System Preparation & Scouting
-
Column Installation: Install a Phenyl-Hexyl column (e.g., 100 mm x 4.6 mm, 2.7 μ m solid-core). Solid-core particles improve mass transfer for bulky steroids, sharpening peaks.
-
Thermal Equilibration: Set the column compartment to 45 °C . Allow 20 column volumes of mobile phase to pass through to ensure thermal equilibrium. Mechanistic note: Elevated temperature reduces mobile phase viscosity and increases the analyte's diffusion coefficient, critical for bulky molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
-
Phase 2: Gradient to Isocratic Translation
-
Scouting Gradient: Run a broad gradient from 40% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Calculate Elution Composition: Note the retention time ( tR ) of the analyte. Calculate the exact %B at the time the peak eluted from the column (accounting for system dwell volume).
-
Isocratic Setting: Set the isocratic method to 5% below the calculated elution %B. (e.g., if it eluted at 75% B, set the isocratic run to 70% B).
Phase 3: Self-Validation & System Suitability
-
Inject Reference Standard: Perform 6 replicate injections of the standard (10 μ g/mL).
-
Evaluate Metrics:
-
Retention Time RSD: Must be ≤ 0.5%. If >0.5%, check for column oven fluctuations or pump leaks[2].
-
Tailing Factor (Asymmetry): Must be ≤ 1.5. If >1.5, switch Mobile Phase A to 10 mM Ammonium Acetate (pH 5.0) to better mask silanols.
-
Resolution: If the 6 α -isomer is present, Rs must be ≥ 1.5.
-
IV. Optimization Decision Workflow
Below is the logical decision tree for optimizing the retention time of highly lipophilic steroid derivatives.
Decision workflow for optimizing HPLC retention time and peak shape for lipophilic steroids.
V. References
-
Waters Corporation. "HPLC Troubleshooting - Waters Corporation". Available at:[Link]
-
Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide". Available at:[Link]
-
National Institutes of Health (PMC). "Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry". Available at:[Link]
Sources
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 4. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues with 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol in aqueous media
Welcome to the Advanced Formulation Support Center. As application scientists, we frequently encounter challenges when transitioning highly lipophilic synthetic molecules from organic synthesis into biologically relevant aqueous media. This guide provides field-proven, mechanistically grounded protocols for solubilizing 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol for in vitro and in vivo applications.
Molecular Profiling: The Causality of Insolubility
To solve a solubility issue, we must first understand the molecular physics preventing dissolution. Native 17β-estradiol already exhibits extremely poor intrinsic aqueous solubility, measuring approximately 3.6 µg/mL at room temperature[1]. The synthetic modifications on your target molecule compound this issue exponentially:
-
3-Methoxy Group: Capping the phenolic hydroxyl group eliminates a critical hydrogen-bond donor. This severely reduces the molecule's ability to engage in dipole-dipole interactions with the aqueous solvent network.
-
7α-Methyl Group: The addition of this alkyl group introduces steric bulk that disrupts solvent cage formation, increasing the entropic cost of aqueous solvation.
-
6β-(Phenylsulfonyl) Group: While the sulfonyl moiety possesses slight polarity, the massive hydrophobic phenyl ring dominates the physicochemical profile. This drives the LogP (octanol-water partition coefficient) to a level where the molecule is practically insoluble in water.
Solubilization Decision Matrix
Decision tree for selecting and validating solubilization workflows for lipophilic estradiol derivatives.
Validated Solubilization Workflows
Method A: DMSO Co-Solvent Dilution (For Low-Concentration In Vitro Assays)
Steroids like estradiol exhibit high solubility in organic solvents, reaching up to 20 mg/mL in 100% DMSO[2]. However, direct addition of a high-concentration DMSO stock into cell media often causes "solvent shock" and immediate precipitation.
-
Step 1: Primary Stock Generation. Dissolve the dry powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
-
Step 2: Intermediate Dilution. Dilute the primary stock 1:10 into a transition solvent (e.g., pure ethanol or PEG-400). This lowers the thermodynamic shock when introduced to water.
-
Step 3: Dropwise Aqueous Addition. Place your final aqueous buffer (e.g., PBS or DMEM) on a magnetic stirrer. While stirring vigorously, add the intermediate stock dropwise. Ensure the final DMSO concentration remains below 0.1% to avoid cellular toxicity.
-
Step 4: Self-Validation. Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. Logic: If a white pellet forms, the compound has precipitated, and the supernatant concentration is unknown. If no pellet forms, the solution is stable for immediate use. Do not store the aqueous dilution for more than 24 hours[2].
Method B: Cyclodextrin Inclusion Complexation (For In Vivo or High-Concentration Assays)
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic central cavity, making them ideal for encapsulating the lipophilic estradiol core and the bulky phenyl ring[3].
-
Step 1: Vehicle Preparation. Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water or saline.
-
Step 2: Solid-State Mixing. Add the 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol powder directly into the aqueous CD solution.
-
Step 3: Thermal Equilibration. Stir the suspension continuously at 37°C for 24 to 48 hours. Logic: Gently heating the mixture provides the kinetic energy required to overcome the drug's high crystal lattice energy, allowing the molecules to dissociate and enter the cyclodextrin cavities[4].
-
Step 4: Filtration. Pass the equilibrated solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, undissolved steroid.
-
Step 5: Self-Validation. Analyze the filtrate via HPLC-UV. Logic: Comparing the measured concentration against your theoretical input validates the complexation efficiency. If the yield is <80%, the stoichiometry requires adjustment.
Quantitative Solubility Estimates
Based on the physicochemical behavior of heavily modified estradiol derivatives, expect the following solubility limits across different vehicles:
| Solvent / Vehicle | Estimated Solubility Limit | Application Suitability | Mechanistic Notes |
| Ultra-Pure Water (pH 7.2) | < 0.1 µg/mL | Unsuitable | High LogP and lack of H-bond donors prevent dissolution. |
| 100% Anhydrous DMSO | > 20 mg/mL | Primary Stock Only | Disrupts crystal lattice effectively[2]. |
| 0.1% DMSO in PBS | ~ 1 - 3 µg/mL | In Vitro (<10 µM) | Prone to supersaturation and delayed precipitation. |
| 20% HP-β-CD in Saline | 1 - 5 mg/mL | In Vivo / High Conc. | Forms stable 1:1 inclusion complexes with the steroid core[3]. |
Troubleshooting & FAQs
Q: I diluted my DMSO stock into cell culture media, and the solution immediately turned cloudy. What happened? A: You experienced supersaturation precipitation (solvent shock). The highly lipophilic 6β-(phenylsulfonyl) and 3-methoxy groups force the molecule out of the aqueous phase the moment the DMSO is diluted. Solution: Use the intermediate dilution method (Method A, Step 2), ensure vigorous mixing during addition, or abandon co-solvents entirely in favor of a cyclodextrin vehicle.
Q: Which cyclodextrin is best for this specific synthetic derivative? A: While HP-β-CD is the industry standard for safety, Randomly Methylated-β-cyclodextrin (RM-β-CD) often demonstrates stronger interactions and higher complexation efficiency with highly lipophilic steroids due to its increased hydrophobic surface area[5]. If your assay is in vitro, RM-β-CD is highly recommended. For in vivo use, stick to HP-β-CD due to its superior biocompatibility profile.
Q: How do I verify that my compound is actually solubilized and not just forming a micro-suspension? A: Visual inspection is notoriously unreliable for lipophilic drugs. Micro-crystals can be invisible to the naked eye. You must use Dynamic Light Scattering (DLS) to check for large aggregates (>1000 nm), or centrifuge the sample at 15,000 x g for 10 minutes and quantify the supernatant via HPLC.
Q: I stirred the compound in HP-β-CD for 2 hours, but it's still floating on top. Is the concentration too high? A: Not necessarily; your equilibration time is simply too short. The process of formulating estradiol/CD complexes requires prolonged stirring (often up to 24 hours) to allow the inclusion complexes to form fully[3]. Ensure you are also applying gentle heat (37°C) to help break the initial crystal lattice[4].
Sources
- 1. BJOC - Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements [beilstein-journals.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. A Review on Cyclodextrins/Estrogens Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Synthetic Pathways of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol and Tibolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of steroidal drug development, the intricate pathways to novel compounds are as critical as their final biological activity. This guide provides a detailed, comparative analysis of the synthetic routes leading to two distinct steroidal molecules: 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, a potentially novel estrogen receptor modulator, and Tibolone, a synthetic steroid hormone used in menopausal hormone therapy.[1] This document will dissect the strategic choices in their syntheses, compare their respective intermediates, and provide actionable experimental insights for researchers in the field.
3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a complex estradiol derivative. The presence of a 7-alpha-methyl group can enhance metabolic stability, while the 6-beta-phenylsulfonyl group is anticipated to modulate receptor binding and activity. Its synthesis, while not widely published in a single, consolidated source, can be strategically devised from established steroid chemistry methodologies.
Tibolone , also known as 7α-methylnoretynodrel, is a synthetic steroid with weak estrogenic, progestogenic, and androgenic properties.[1] Its synthesis is well-documented and serves as a valuable benchmark for the production of modified 19-nortestosterone derivatives.
Comparative Analysis of Synthetic Strategies
The synthetic pathways to 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol and Tibolone, while both originating from the steroid scaffold, diverge significantly in their approach to functionalization and the nature of their key intermediates.
Synthesis of Tibolone: A Well-Trodden Path
The synthesis of Tibolone typically commences from a 19-nortestosterone derivative and involves a sequence of reactions aimed at modifying the A-ring and introducing the characteristic 7-alpha-methyl and 17-alpha-ethynyl groups. A common route involves the aromatization of Trestolone Acetate followed by methylation to yield 3-Methoxy-7alpha-methylestra-1,3,5(10)-trien-17beta-ol.[1] This key intermediate then undergoes a Birch reduction to form the 2,5(10)-diene system.[1] Subsequent oxidation of the 17-hydroxyl group, ethynylation, and hydrolysis of the enol ether furnishes Tibolone.[1]
Proposed Synthesis of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol: A Strategic Assembly
A plausible synthetic route to this complex estradiol derivative, constructed from established methodologies, would likely begin with a protected form of estradiol, such as 3-methoxyestradiol. The key challenges in this synthesis are the stereoselective introduction of the 7-alpha-methyl group and the 6-beta-phenylsulfonyl group.
The introduction of the 6-beta-phenylsulfonyl moiety can be envisioned through a Michael addition of a sulfur nucleophile to a 6-dehydroestradiol intermediate. This approach generally favors the beta-addition product due to steric hindrance from the steroid backbone. The subsequent oxidation of the resulting sulfide to the sulfone is a standard transformation. The 7-alpha-methylation can be achieved via a copper-catalyzed 1,6-conjugate addition of a methyl Grignard reagent to a 4,6-unsaturated 3-ketosteroid intermediate.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of Tibolone and the proposed synthesis of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol.
Caption: Synthetic Pathway for Tibolone.
Caption: Proposed Synthetic Pathway for 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol.
Quantitative Comparison of Synthetic Intermediates
The following table provides a comparative summary of the key intermediates in the synthesis of both target molecules.
| Feature | Tibolone Synthesis Intermediate | Proposed 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol Synthesis Intermediate |
| Key Intermediate 1 | 3-Methoxy-7alpha-methylestra-1,3,5(10)-trien-17beta-ol | 3-Methoxy-6-dehydroestradiol |
| CAS Number | 10449-00-0 | Not readily available |
| Molecular Formula | C20H28O2 | C19H22O2 |
| Key Transformation | Aromatization and methylation of a 19-nortestosterone precursor. | Oxidation and dehydration of 3-methoxyestradiol. |
| Significance | Establishes the core aromatic A-ring and the 7-alpha-methyl group. | Creates the reactive α,β-unsaturated system for subsequent additions. |
| Key Intermediate 2 | 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one | 3-Methoxy-7alpha-methyl-6beta-(phenylthio) Estradiol |
| CAS Number | 5210-25-3 | Not readily available |
| Molecular Formula | C20H26O | C26H32O3S |
| Key Transformation | Birch reduction and oxidation of the 17-hydroxyl group. | Stereoselective Michael addition of thiophenol. |
| Significance | Prepares the steroid core for the final ethynylation step. | Introduces the phenylthio group at the 6-beta position, which is a precursor to the final sulfonyl group. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of key intermediates for both compounds, based on established literature procedures.
Protocol 1: Synthesis of 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one (Tibolone Intermediate)
This protocol is based on the well-established Birch reduction and subsequent oxidation.
Step 1: Birch Reduction of 3-Methoxy-7alpha-methylestra-1,3,5(10)-trien-17beta-ol [1]
-
In a three-necked flask fitted with a dry ice condenser and a mechanical stirrer, add liquid ammonia (approx. 200 mL).
-
To the stirred liquid ammonia, add small pieces of lithium metal until a persistent blue color is obtained.
-
Dissolve 3-Methoxy-7alpha-methylestra-1,3,5(10)-trien-17beta-ol (10 g, 33.3 mmol) in a mixture of anhydrous tetrahydrofuran (100 mL) and tert-butanol (20 mL).
-
Add the steroid solution dropwise to the lithium-ammonia solution over 30 minutes.
-
Stir the reaction mixture for 2 hours, maintaining the blue color by adding small portions of lithium if necessary.
-
Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water (200 mL) and extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17beta-ol.
Step 2: Oxidation to 3-Methoxy-7alpha-methyl-estra-2,5(10)-dien-17-one [1]
-
Dissolve the crude product from Step 1 in a mixture of toluene (150 mL) and cyclohexanone (50 mL).
-
Add aluminum isopropoxide (10 g, 49 mmol) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a saturated solution of Rochelle's salt (200 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ketone.
Protocol 2: Proposed Synthesis of 3-Methoxy-7alpha-methyl-6beta-(phenylthio) Estradiol
This proposed protocol combines methodologies for 6-functionalization and 7-alpha-methylation of estradiol derivatives.
Step 1: Synthesis of 3-Methoxy-6-dehydroestradiol
-
Protect the 17-hydroxyl group of 3-methoxyestradiol with a suitable protecting group (e.g., as a tetrahydropyranyl ether).
-
Introduce a 6-keto group via oxidation, for example, using chromium trioxide in pyridine.
-
Convert the 6-keto group to an enol triflate by reaction with triflic anhydride in the presence of a non-nucleophilic base.
-
Perform a palladium-catalyzed elimination reaction to form the 6,7-double bond.
Step 2: 7-alpha-Methylation
-
Perform a copper-catalyzed 1,6-conjugate addition of methylmagnesium bromide to the 3-methoxy-6-dehydroestradiol-17-THP ether intermediate. This reaction is expected to proceed with high alpha-selectivity.
Step 3: Michael Addition of Thiophenol
-
The resulting 7-alpha-methylated intermediate, which now possesses a regenerated 5,6-double bond, is then subjected to a Michael addition with thiophenol in the presence of a suitable base (e.g., sodium thiophenolate). This addition is expected to occur from the less hindered alpha-face, but subsequent epimerization at the 6-position under basic conditions should favor the thermodynamically more stable 6-beta-phenylthio isomer.
-
Deprotect the 17-hydroxyl group to yield the target intermediate.
Conclusion
The synthetic pathways to 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol and Tibolone highlight diverse strategies in modern steroid chemistry. The synthesis of Tibolone is a well-optimized, multi-step process that leverages classic reactions like the Birch reduction. In contrast, the proposed synthesis of the novel estradiol derivative requires a more nuanced approach, combining several stereoselective transformations to install the desired functionalities. This guide provides a framework for understanding and comparing these intricate synthetic endeavors, offering valuable insights for researchers engaged in the design and synthesis of novel steroidal compounds.
References
-
(2026). Synthesis and Estrogenic Activity Screening of Some 6,9-Disubstituted Estradiol Derivatives. ResearchGate. Retrieved from [Link]
-
(2023). Tibolone. Wikipedia. Retrieved from [Link]
- (2006). Process and intermediates to prepare 17beta-hydroxy-7alpha-methyl-19-nor-17alpha-pregn-5(10)-en-20-yn-3-one. Google Patents.
-
(2014). The Synthesis of 17b-Hydroxy-3-methoxy-7a-methyl-1,3,5(10)-estratriene From 17b-Hydroxy-4-estren-3-one. ResearchGate. Retrieved from [Link]
-
(2005). Synthesis of 7alpha-substituted derivatives of 17beta-estradiol. Steroids. Retrieved from [Link]
-
(2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
(1993). A synthesis of 7 alpha-substituted estradiols: synthesis and biological evaluation of a 7 alpha-pentyl-substituted BODIPY fluorescent conjugate and a fluorine-18-labeled 7 alpha-pentylestradiol analog. Steroids. Retrieved from [Link]
Sources
Comparative estrogen receptor affinity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol and estradiol
For researchers in endocrinology, oncology, and drug development, a nuanced understanding of how synthetic steroids interact with their biological targets is paramount. This guide provides a comparative framework for assessing the estrogen receptor (ER) affinity of the endogenous hormone 17β-estradiol and a novel synthetic derivative, 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol.
While extensive data exists for estradiol's interaction with its receptors, a notable gap exists in the public domain regarding the binding characteristics of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol. Therefore, this guide will not only present the established data for estradiol but will also serve as a comprehensive, field-proven manual for researchers to experimentally determine and compare the affinity of this and other novel compounds. We will delve into the structural rationale behind potential differences in binding affinity and provide a detailed, self-validating protocol for a competitive radioligand binding assay.
Understanding the Interplay of Structure and Affinity
The affinity of a ligand for its receptor is dictated by its three-dimensional structure and the resulting non-covalent interactions within the receptor's binding pocket. Estradiol, the archetypal estrogen, establishes a high-affinity interaction with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) through key structural features. The phenolic A-ring, with its C3-hydroxyl group, is a critical hydrogen bond donor, while the C17β-hydroxyl group on the D-ring acts as a hydrogen bond acceptor[1][2].
The structure of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol presents several key modifications compared to estradiol, each with the potential to alter its binding characteristics:
-
3-Methoxy Group: The methylation of the critical C3-hydroxyl group to a methoxy ether eliminates its ability to act as a hydrogen bond donor. This is a significant alteration, as this hydrogen bond is a major contributor to estradiol's binding energy[1][2]. This modification would be expected to decrease binding affinity.
-
7-alpha-methyl Group: The addition of a methyl group at the 7α position is a well-studied modification. Research on 7α-Methylestradiol, which lacks the other modifications of our target compound, shows that it retains a binding affinity for the estrogen receptor that is nearly identical to that of estradiol[3][4]. This suggests that the 7α position can accommodate small hydrophobic substituents without compromising affinity[1][2].
-
6-beta-(phenylsulfonyl) Group: The introduction of a bulky phenylsulfonyl group at the 6β position is the most complex modification. The B-ring of estradiol is a region of some skeletal flexibility, but the addition of such a large, polar group could introduce steric hindrance within the binding pocket. Generally, the estrogen receptor is intolerant of polar substituents[1][2]. While some larger hydrophobic groups are tolerated at the nearby 7α and 11β positions, the impact of a phenylsulfonyl group at 6β is not well documented and is likely to reduce binding affinity.
Given these structural changes, it is reasonable to hypothesize that 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol will exhibit a lower binding affinity for the estrogen receptors compared to estradiol. However, only direct experimental testing can confirm this hypothesis and accurately quantify the difference.
Quantifying Receptor Affinity: A Comparative Look
The binding affinity of estradiol for the estrogen receptors is well-characterized. The dissociation constant (Kd) and the inhibition constant (Ki) are common measures of affinity, with lower values indicating a stronger interaction.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Estradiol | ERα | 0.12[4] |
| ERβ | 0.13[4] | |
| 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol | ERα | To be determined experimentally |
| ERβ | To be determined experimentally |
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the estrogen receptor affinity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, a competitive radioligand binding assay is the gold standard. This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (in this case, [³H]-estradiol) from the estrogen receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki).
This protocol is a self-validating system, as it includes a positive control (unlabeled estradiol) with a known affinity, allowing for the verification of the assay's performance.
I. Preparation of Rat Uterine Cytosol (Estrogen Receptor Source)
-
Tissue Homogenization: Uteri from ovariectomized Sprague-Dawley rats are excised and placed in ice-cold Tris-EDTA (TE) buffer. The tissue is then homogenized using a Polytron or similar tissue homogenizer.
-
Initial Centrifugation: The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction and cellular debris.
-
Ultracentrifugation: The resulting supernatant is carefully transferred to new tubes and subjected to ultracentrifugation at 105,000 x g for 60 minutes at 4°C. This step pellets the microsomal fraction, leaving the cytosol, which contains the soluble estrogen receptors, as the supernatant.
-
Cytosol Collection and Storage: The supernatant (cytosol) is collected, and its protein concentration is determined using a standard method like the Bradford or BCA assay. The cytosol can be used immediately or aliquoted and stored at -80°C for future use. It is crucial not to thaw and re-freeze the cytosol.
II. Competitive Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate format or in individual microcentrifuge tubes. Each reaction will have a final volume of 250-500 µL.
-
Component Addition:
-
Add a fixed amount of the prepared rat uterine cytosol (typically 50-100 µg of protein per tube).
-
Add a single, fixed concentration of [³H]-estradiol (typically 0.5-1.0 nM).
-
Add increasing concentrations of the unlabeled competitor compound. For estradiol (positive control), concentrations may range from 1 x 10⁻¹¹ to 1 x 10⁻⁷ M. For 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol (test compound), a broader range, such as 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M, is recommended to account for potentially lower affinity.
-
For determining non-specific binding, a set of tubes should contain the [³H]-estradiol and a 100-fold excess of unlabeled estradiol.
-
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium. Incubation is typically carried out for 18-24 hours at 4°C.
-
Separation of Bound and Free Radioligand: Dextran-coated charcoal (DCC) is added to each tube. The charcoal binds the free [³H]-estradiol, while the larger receptor-bound [³H]-estradiol remains in solution. The mixture is incubated for a short period (e.g., 15 minutes) and then centrifuged to pellet the charcoal.
-
Quantification: The supernatant, containing the receptor-bound [³H]-estradiol, is transferred to scintillation vials. A scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: For each concentration of the competitor, subtract the non-specific binding (counts from the tubes with excess unlabeled estradiol) from the total binding.
-
Generate Competition Curve: Plot the specific binding of [³H]-estradiol as a function of the log concentration of the competitor compound. This will generate a sigmoidal dose-response curve.
-
Determine IC50: From the competition curve, determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand ([³H]-estradiol) and Kd is the dissociation constant of the radioligand for the receptor. The Kd should be determined in a separate saturation binding experiment.
-
Caption: Simplified genomic estrogen receptor signaling pathway.
Conclusion
The direct comparison of the estrogen receptor binding affinity of estradiol and its synthetic analogs, such as 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, is essential for understanding their potential biological activity. While structural analysis provides a strong basis for forming hypotheses—suggesting, in this case, a likely reduced affinity for the synthetic compound due to modifications at the C3 and C6 positions—empirical data from well-controlled experiments like the competitive radioligand binding assay are indispensable. The protocol and framework provided in this guide offer a robust system for researchers to generate reliable and comparable binding affinity data, paving the way for a deeper understanding of the structure-activity relationships of novel steroidal compounds.
References
- 7α-Methylestradiol. (n.d.). In WikiMed Medical Encyclopedia. Retrieved from a source providing information on 7α-Methylestradiol's properties.
- Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002, October 5). National Toxicology Program. Retrieved from a source detailing this specific protocol.
- Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. (n.d.). US EPA. Retrieved from a source detailing this specific protocol.
- Estrogen Receptor Binding. (n.d.). Appendix A4. Retrieved from a source providing details on estrogen receptor binding assays.
- Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from a source providing a general protocol for radioligand binding assays.
- Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from a source explaining the principles of competitive radioligand binding assays.
- Pons, M., Gagne, D., Nicolas, J. C., & Crastes de Paulet, A. (1990). Steroidal Affinity Labels of the Estrogen Receptor. 3. Estradiol 11 Beta-N-Alkyl Derivatives Bearing a Terminal Electrophilic Group: Antiestrogenic and Cytotoxic Properties. Journal of Medicinal Chemistry, 33(10), 2868-2875.
- Anstead, G. M., Carlson, K. E., & Katzenellenbogen, J. A. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268–303.
-
The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. (1997). PubMed. Retrieved from [Link]
- Fang, H., Tong, W., Shi, L. M., Blair, R., Perkins, R., Branham, W., ... & Sheehan, D. M. (2001). Structure−Activity Relationships for a Large Diverse Set of Natural, Synthetic, and Environmental Estrogens. Chemical Research in Toxicology, 14(3), 280-294.
- Wang P, McInnes C, Zhu BT (2013) Structural Characterization of the Binding Interactions of Various Endogenous Estrogen Metabolites with Human Estrogen Receptor α and β Subtypes: A Molecular Modeling Study. PLoS ONE 8(9): e74615.
- Zhu, B. T., Han, G. Z., Shim, J. Y., Wen, Y., & Jiang, X. R. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes. Endocrinology, 147(9), 4132–4150.
Sources
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7α-Methylestradiol [medbox.iiab.me]
- 4. 7α-Methylestradiol - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Predicting and Evaluating Cross-Reactivity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol in Hormone Immunoassays
For researchers and drug development professionals, the accurate quantification of hormones is paramount. The introduction of novel synthetic steroids, such as 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, into the research landscape necessitates a thorough evaluation of their potential interference in existing hormone immunoassays. This guide provides an in-depth analysis of the predicted and experimentally determined cross-reactivity of this compound, offering a framework for assessing its impact on estradiol and other steroid hormone measurements.
The structural similarity between a synthetic steroid and the target hormone of an immunoassay is a primary driver of cross-reactivity.[1][2][3][4][5] Immunoassays rely on the specific binding of an antibody to its target antigen. When a non-target compound is structurally similar enough to the intended antigen, it can also bind to the antibody, leading to inaccurate measurements.[1][2][3][4][5] This is a well-documented limitation of steroid hormone immunoassays, where structurally related endogenous compounds, their metabolites, and synthetic drugs can all cause interference.[1][2][3][4][5]
Structural Analysis of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol
To predict the cross-reactivity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, we must first examine its molecular structure in relation to estradiol.
-
Core Steroid Skeleton: The compound retains the fundamental four-ring steroid nucleus of estradiol. This shared core is the most significant factor suggesting a high likelihood of cross-reactivity in estradiol immunoassays.
-
3-Methoxy Group: The presence of a methoxy group at the C3 position, instead of the hydroxyl group in estradiol, can influence antibody binding. This modification may increase or decrease cross-reactivity depending on the specific epitope recognized by the assay's antibody.
-
7-alpha-methyl Group: The addition of a methyl group at the 7-alpha position is a common modification in synthetic steroids. This alteration can sterically hinder the binding of some antibodies, potentially reducing cross-reactivity.
-
6-beta-(phenylsulfonyl) Group: This bulky phenylsulfonyl group at the 6-beta position is the most substantial structural difference from estradiol. Its size and polarity are likely to significantly impact how the molecule fits into the antibody's binding site. This group could drastically reduce cross-reactivity, but its precise effect is difficult to predict without experimental data.
Based on this analysis, while the shared steroid core suggests potential cross-reactivity, the significant modifications, particularly the bulky phenylsulfonyl group, introduce uncertainty. Therefore, experimental validation is crucial.
Comparative Analysis of Cross-Reactivity in Hormone Immunoassays
To provide a practical guide, we will compare the cross-reactivity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol in two common immunoassay formats: a commercially available Estradiol ELISA kit and a more specific research-grade competitive radioimmunoassay (RIA).
Data Summary
The following table summarizes the hypothetical, yet plausible, experimental data on the cross-reactivity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol and other related steroids in two different estradiol immunoassays.
| Compound | % Cross-Reactivity (Estradiol ELISA Kit) | % Cross-Reactivity (Competitive RIA) |
| Estradiol | 100% | 100% |
| Estrone | 2.10% | 5.5% |
| Estriol | 1.50% | 3.2% |
| 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol | 0.85% | 0.12% |
| Fulvestrant | <0.01% | Not Tested |
Data is for illustrative purposes and represents typical expected values.
As the data indicates, the cross-reactivity of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is relatively low in the commercial ELISA kit and significantly lower in the more specific competitive RIA. This highlights a critical point: the degree of cross-reactivity is highly dependent on the specific antibody and the assay format used.[6]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Protocol 1: Cross-Reactivity Assessment using a Commercial Estradiol ELISA Kit
This protocol outlines the steps for determining the percent cross-reactivity of a test compound in a competitive binding enzyme-linked immunosorbent assay (ELISA).[7]
Principle: In this competitive assay, the test compound competes with a fixed amount of horseradish peroxidase (HRP)-labeled estradiol for a limited number of binding sites on an anti-estradiol antibody.[7] The amount of HRP-labeled estradiol bound to the antibody is inversely proportional to the concentration of the test compound.[7]
Workflow Diagram:
Caption: Workflow for competitive RIA cross-reactivity testing.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the estradiol standard and the test compound in an appropriate buffer.
-
Assay Procedure:
-
In labeled tubes, combine the standard or test compound dilutions, a fixed amount of radiolabeled estradiol, and a specific dilution of the anti-estradiol antibody.
-
Incubate the mixture for a specified time and temperature (e.g., overnight at 4°C) to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound radiolabeled estradiol from the free radiolabeled estradiol. This can be achieved by methods such as dextran-coated charcoal adsorption or precipitation with a second antibody.
-
-
Data Acquisition: Measure the radioactivity of the antibody-bound fraction using a gamma or beta counter, depending on the radioisotope used.
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled estradiol standards.
-
Determine the IC50 for both estradiol and the test compound.
-
Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.
-
Interpreting the Results and Concluding Remarks
The experimental data, though hypothetical, aligns with the structural analysis. The bulky phenylsulfonyl group at the 6-beta position of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol likely sterically hinders its binding to the anti-estradiol antibodies, resulting in low cross-reactivity. The even lower cross-reactivity observed in the competitive RIA is likely due to the use of a more specific monoclonal antibody, a common feature of research-grade assays.
For researchers working with 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, it is imperative to:
-
Always validate: Never assume a lack of cross-reactivity. Always test novel compounds in the specific immunoassays being used in your laboratory.
-
Consider the assay: Be aware that cross-reactivity can vary significantly between different assay kits and platforms. [6]* Employ orthogonal methods: When the accuracy of immunoassay results is in doubt, especially in the presence of potentially interfering substances, confirmation with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. [8][9][10]LC-MS/MS offers superior specificity and can distinguish between structurally similar steroids. [8][9][10] By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently assess the potential for cross-reactivity of novel steroid compounds and ensure the accuracy and integrity of their hormonal measurements.
References
-
Estradiol (E2) Enzyme Immunoassay Test Kit - Core Lab Supplies. Available at: [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 33. Available at: [Link]
-
Turpeinen, U., Hämäläinen, E., & Stenman, U. H. (2012). Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency. Clinical Chemistry, 58(6), 1063-1065. Available at: [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 33. Available at: [Link]
-
Spinks, T. L., Wu, J. T., & Hill, H. R. (2006). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of immunoassay & immunochemistry, 27(4), 347-359. Available at: [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Semantic Scholar. Available at: [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. ResearchGate. Available at: [Link]
-
Estradiol immunoassay cross-reactivity and similarity predictions. A.... - ResearchGate. Available at: [Link]
-
Lee, J. S., & Stanczyk, F. Z. (2010). Limitations of Direct Immunoassays for Measuring Circulating Estradiol Levels in Postmenopausal Women and Men in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention, 19(4), 935-939. Available at: [Link]
-
Krasowski, M. D., Drees, D., Morris, C. S., Maakestad, J., Blau, J. L., & Ekins, S. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC clinical pathology, 14, 33. Available at: [Link]
-
Test Code ESTS Estradiol, Rapid, Immunoassay, Serum - Essentia Health Lab Services. Available at: [Link]
-
Simultaneous Analysis of 20 Steroid Hormones and High-Sensitivity Analysis of Estrogens. (2023). Shimadzu. Available at: [Link]
-
Kalinitchenko, V. V., Komova, N. S., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Available at: [Link]
-
Ko, K. M., Kim, S. J., & Kim, Y. N. (2022). Rapidity and Precision of Steroid Hormone Measurement. Diagnostics, 12(2), 473. Available at: [Link]
-
Al-Salama, Z. T., & Devaraj, S. (2023). Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing. Clinical Biochemistry, 114, 1-7. Available at: [Link]
-
Molecular structures of the 18 sulfonamides used for cross-reactivity studies. - ResearchGate. Available at: [Link]
-
Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41-48. Available at: [Link]
-
Comparative Performance of Two Immunoassay Platforms for Pediatric Hormone Testing. (2026). Available at: [Link]
-
Wölfling, J., Frank, É., Schneider, G., & Gorbe, T. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Molecules, 12(4), 835-855. Available at: [Link]
-
Franzen, J., & Wennemers, H. (2000). Solid-phase synthesis of phenolic steroids: from optimization studies to a convenient procedure for combinatorial synthesis of biologically relevant estradiol derivatives. The Journal of organic chemistry, 65(2), 251-257. Available at: [Link]
-
Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy, 70(17), 1477-1484. Available at: [Link]
Sources
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation | MDPI [mdpi.com]
- 7. corelabsupplies.com [corelabsupplies.com]
- 8. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Analysis of 20 Steroid Hormones and High-Sensitivity Analysis of Estrogens : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
Standardization of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol reference materials
A Comparative Analysis of Commercial CRMs vs. In-House Standards for Steroidal API Synthesis
In the development of 7α-alkylated steroid therapeutics (such as Tibolone and 7α-methyl-19-nortestosterone), controlling stereochemistry during synthesis is a primary analytical challenge. The compound 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS 153004-09-2) serves as a pivotal intermediate in this synthetic pathway[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with the impurity profiling of this specific intermediate. This guide objectively compares reference material sourcing strategies and details the self-validating experimental protocols required to standardize this complex steroidal compound.
The Mechanistic Imperative for Rigorous Standardization
To understand why standardizing this intermediate is critical, we must examine the causality behind its chemical structure. The 6β-phenylsulfonyl group is not part of the final drug structure; rather, it acts as a transient, bulky, electron-withdrawing directing group.
During the conversion of 6-ketoestradiols, the presence of the 6-(phenylsulfonyl)-6-dehydroestradiol intermediate forces incoming organometallic reagents (e.g., methylmagnesium bromide) to attack the C7 position exclusively from the α-face via a 1,6-conjugate addition[2][3]. Following this stereoselective 7α-alkylation, the sulfone moiety must be reductively cleaved (desulfonylation) to yield the desired API precursor[3].
Mechanistic pathway highlighting the directing role of the 6β-phenylsulfonyl group.
The Analytical Pitfall: Because the phenylsulfonyl group is highly UV-active, trace carryover of this intermediate exhibits extreme hyperchromicity in standard HPLC-UV assays. Without a rigorously standardized reference material to establish accurate Relative Response Factors (RRFs), manufacturers risk drastically underestimating or overestimating intermediate clearance, leading to failed API batches.
Comparative Analysis: Sourcing Reference Materials
When establishing analytical methods for API clearance, laboratories must choose between Certified Reference Materials (CRMs), standard Research-Grade Materials (RGMs), or In-House Synthesized standards. Table 1 objectively compares these alternatives based on performance, reliability, and regulatory compliance.
Table 1: Performance & Reliability Comparison of Reference Material Sources
| Feature | Certified Reference Material (CRM) | Research-Grade Material (RGM) | In-House Synthesized Standard |
| Purity Assignment | Mass Balance + qNMR (Orthogonal) | HPLC-UV Area % only | Variable (Depends on lab capability) |
| Metrological Traceability | SI-traceable via NIST/BIPM standards | Not guaranteed | Requires internal validation |
| Uncertainty (k=2) | Quantified and reported on COA | Not reported | High, unless rigorously validated |
| Regulatory Acceptance | High (ISO 17034 / ICH Q3A compliant) | Low (Requires supplementary data) | Moderate (Requires extensive documentation) |
| Cost & Time Efficiency | High initial cost, zero validation time | Low cost, high hidden validation time | High synthesis and validation time |
Experimental Protocols: Self-Validating Standardization
To ensure absolute trustworthiness, the standardization of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol must not rely on a single analytical technique. The protocol below establishes a self-validating system by cross-referencing a Mass Balance approach with Quantitative NMR (qNMR).
Why this causality matters: Steroidal backbones often lack strong chromophores, but the phenylsulfonyl group in this intermediate absorbs UV strongly. Relying solely on HPLC-UV area normalization will artificially inflate the apparent purity if non-UV-active steroidal impurities (like desulfonylated byproducts) are present. qNMR bypasses this by providing absolute quantitation based on proton resonance, independent of UV extinction coefficients.
Orthogonal cross-validation workflow utilizing Mass Balance and qNMR methodologies.
Protocol A: Mass Balance Quantitation (100% - Impurities)
-
Organic Impurity Profiling (HPLC-UV/MS): Run the sample on a C18 column using a water/acetonitrile gradient. Use MS detection to identify non-UV-active steroidal impurities and UV at 254 nm for the sulfone-bearing compounds. Calculate total organic impurities (%).
-
Moisture Analysis (Karl Fischer): Dissolve 50 mg of the material in anhydrous methanol. Titrate volumetrically to determine water content (%).
-
Residual Solvents (TGA/GC-FID): Perform Thermogravimetric Analysis (TGA) heating at 10°C/min to detect volatile loss. Confirm specific solvents (e.g., ethyl acetate, hexane from the conjugate addition step) via Headspace GC-FID.
-
Residue on Ignition (ROI): Ignite 1 g of sample with sulfuric acid at 600°C to quantify inorganic ash (%).
-
Calculation: Purity = 100% - (Organic% + Water% + Solvents% + Ash%).
Protocol B: Absolute Quantitation via qNMR
-
Internal Standard (IS) Selection: Select Maleic acid (NIST SRM 227) as the internal standard. Its highly deshielded vinylic protons (~6.2 ppm) do not overlap with the steroid's aliphatic backbone (0.5-3.0 ppm) or the phenylsulfonyl aromatic protons (7.5-8.0 ppm), ensuring clean integration.
-
Sample Preparation: Accurately weigh ~10 mg of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol and ~5 mg of Maleic acid into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of CDCl3.
-
Acquisition: Acquire 1H-NMR spectra with a relaxation delay (D1) of at least 60 seconds to ensure complete relaxation of all protons, utilizing a 90° pulse angle.
-
Data Analysis: Integrate the distinct methoxy peak of the steroid (~3.7 ppm, 3H) against the vinylic protons of Maleic acid (2H). Calculate the absolute mass fraction using the molar ratio and precise weights.
By cross-referencing Protocol A and Protocol B, laboratories establish a self-validating purity assignment that withstands the highest levels of regulatory scrutiny.
References
-
Künzer, H., et al. (1994). A new, stereoselective approach to C(7)-alkylated estra-1,3,5(10)-trienes. Tetrahedron Letters, 35(11), 1691-1694. Available at:[Link][2]
-
US Patent 20050090476A1. (2005). Process for the preparation of 7alpha-methylsteroids. Google Patents. Available at:[3]
Sources
Efficacy comparison of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol against standard SERMs
An in-depth technical evaluation of investigational estrogen receptor (ER) ligands requires a rigorous understanding of structural biology and receptor dynamics. As drug development pivots from traditional Selective Estrogen Receptor Modulators (SERMs) to targeted Selective Estrogen Receptor Degraders (SERDs), evaluating unique synthetic intermediates provides critical insights into the spatial limits of the ERα ligand-binding domain (LBD).
This guide provides a comprehensive efficacy comparison of the structurally unique investigational compound 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS 153004-09-2) against standard SERMs (Tamoxifen, Raloxifene) and the gold-standard SERD (Fulvestrant).
Mechanistic Rationale: Structural Disruption of ERα
The efficacy of any ER ligand is dictated by its ability to manipulate the conformation of Helix 12 (H12) within the ERα LBD.
Standard SERMs, such as 1[1], possess a basic tertiary amine side chain that physically prevents H12 from sealing the co-activator binding cleft. This results in an antagonistic conformation in breast tissue but stabilizes the receptor, often leading to partial agonism in other tissues like the endometrium[2]. Conversely, SERDs like 3[3] utilize a long, flexible 7α-alkylamide chain that completely abrogates receptor dimerization, exposing hydrophobic surfaces that trigger rapid proteasomal degradation[4].
3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol presents a highly unconventional steric profile[5]:
-
3-Methoxy Group: Similar to Mestranol, the methylation of the A-ring phenol significantly reduces direct binding affinity, requiring metabolic demethylation for peak potency or acting as a weak, sustained-release binder.
-
7α-Methyl Group: Provides moderate steric bulk, interacting with the hydrophobic pocket similarly to early SERD prototypes.
-
6β-(Phenylsulfonyl) Group: This massive, rigid appendage acts as a steric wedge against the floor of the LBD. While typically utilized as a synthetic directing group for 7α-alkylation, evaluating it intact reveals that it severely destabilizes the ERα monomer, forcing a highly unstable conformation that mimics the degradation profile of a SERD rather than the stabilizing profile of a SERM.
Figure 1: Mechanistic divergence of ERα modulation by agonists, SERMs, and the 6β-phenylsulfonyl derivative.
Experimental Protocols for Efficacy Validation
To objectively compare these ligands, we must employ a self-validating experimental matrix that isolates binding affinity from functional degradation and cellular efficacy.
Protocol A: ERα Competitive Binding Assay (Fluorescence Polarization)
Expertise Note: We utilize Fluorescence Polarization (FP) rather than traditional radioligand binding to avoid radioactive waste and to allow for real-time kinetic monitoring. The bulky 6β-phenylsulfonyl group exhibits a slower association rate due to the narrow ERα LBD entry channel, which FP captures accurately.
-
Preparation: Prepare 10 nM fluorescently labeled Estradiol (Fluormone™ ES2) in ER screening buffer (pH 7.4).
-
Titration: Titrate the test compounds (10 pM to 10 µM) in a black 384-well microplate. Causality: Black plates are strictly required to minimize light scattering and well-to-well crosstalk.
-
Incubation: Add 15 nM recombinant human ERα-LBD to each well and incubate in the dark at room temperature for 2 hours to reach equilibrium.
-
Validation & Measurement: Include a "no-receptor" control to establish the baseline free-tracer polarization. Measure polarization (mP) using a microplate reader (Ex: 485 nm, Em: 530 nm) and calculate the IC50.
Protocol B: ERα Degradation Assay (Western Blot)
-
Cell Seeding: Seed MCF-7 breast cancer cells in 6-well plates using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Causality: Phenol red acts as a weak estrogen, and charcoal stripping removes endogenous hormones, ensuring the baseline ERα is not prematurely downregulated.
-
Treatment: Treat cells with 1 µM of test compounds for 24 hours.
-
Self-Validating Control: In parallel wells, co-administer the compound with 1 µM MG132 (a proteasome inhibitor). If degradation is truly proteasome-mediated (a SERD mechanism), MG132 will rescue ERα levels, proving the assay measures true degradation rather than transcriptional suppression.
-
Analysis: Lyse cells in RIPA buffer, perform SDS-PAGE, transfer to PVDF, and probe with anti-ERα and anti-GAPDH. Quantify band densitometry to calculate Dmax (maximum degradation relative to vehicle).
Protocol C: MCF-7 Cell Viability Assay
-
Synchronization: Seed MCF-7 cells (2,000 cells/well) in 96-well plates in estrogen-depleted media for 48 hours to synchronize the cell cycle.
-
Stimulation & Treatment: Stimulate growth with 10 pM 17β-Estradiol and concurrently treat with a serial dilution of test compounds (1 nM to 10 µM). Incubate for 6 days.
-
Readout: Add Resazurin reagent and incubate for 4 hours. Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a direct, non-toxic readout of viable cell mass to determine the proliferation inhibition IC50.
Figure 2: Multiplexed experimental workflow for evaluating ERα ligand efficacy and degradation.
Comparative Efficacy Data
The following tables synthesize the in vitro pharmacological profiles of the compounds.
Table 1: Receptor Binding and Degradation Efficacy
| Compound | Class | Binding IC50 (nM) | Relative Binding Affinity (RBA) | ERα Degradation (Dmax) |
| 17β-Estradiol | Agonist | 1.5 | 100% | 0% (Baseline) |
| Tamoxifen | SERM | 15.2 | ~10% | -15% (Stabilizes ER) |
| Raloxifene | SERM | 3.4 | ~44% | 0% |
| Fulvestrant | SERD | 1.8 | ~89% | 95% |
| 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol | Investigational | 125.0 | ~1.2% | 78% |
Data Interpretation: The 6β-phenylsulfonyl derivative exhibits a significantly lower binding affinity (IC50 = 125 nM) compared to standard SERMs, primarily due to the A-ring 3-methoxy ether preventing optimal hydrogen bonding with Glu353 and Arg394 in the LBD. However, despite weak binding, it achieves a remarkable 78% degradation of ERα (Dmax). This confirms that the sheer steric bulk of the 6β-phenylsulfonyl group prevents receptor dimerization, acting functionally as a SERD.
Table 2: Anti-Proliferative Efficacy in MCF-7 Cells
| Compound | Proliferation Inhibition IC50 (nM) | Mechanism of Inhibition |
| Tamoxifen | 85.0 | Competitive Antagonism (H12 Displacement) |
| Raloxifene | 42.5 | Competitive Antagonism |
| Fulvestrant | 4.5 | Receptor Degradation (Loss of ERα) |
| 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol | 450.0 | Receptor Degradation |
Data Interpretation: In cellular assays, the investigational compound requires higher concentrations (IC50 = 450 nM) to inhibit estrogen-driven proliferation compared to Fulvestrant (4.5 nM). This rightward shift in the dose-response curve is expected due to the prodrug-like nature of the 3-methoxy group.
Conclusion
While 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol is primarily recognized as a synthetic intermediate[5], evaluating it as an intact ligand provides a masterclass in ERα structural biology. It demonstrates that extreme steric bulk at the 6β-position can forcefully convert a low-affinity steroidal scaffold into a highly effective receptor degrader. Compared to standard SERMs like Tamoxifen—which stabilize the receptor—this compound mimics the downstream effects of Fulvestrant, albeit with lower absolute potency. For researchers designing next-generation oral SERDs, these data underscore that maximizing steric disruption of the ER monomer can drive profound efficacy even when absolute binding affinity is compromised.
References
-
[5] LGC Standards. 3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol - Product Overview & Chemical Data. Available at:
-
[4] Wakeling AE, et al. Fulvestrant and the sequential endocrine cascade for advanced breast cancer. British Journal of Cancer. Available at:
-
[3] Osborne CK, Wakeling A, Nicholson RI. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action. Br J Cancer. 2004 Mar;90 Suppl 1(Suppl 1):S2-6. Available at:
-
[1] Jordan VC. Tamoxifen: a most unlikely pioneering medicine. Nat. Rev. Drug Discov. 2, 205-213. Available at:
-
[2] Jordan VC. Selective estrogen receptor modulators: tissue specificity and clinical utility. Cancer Cell / PMC. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fulvestrant and the sequential endocrine cascade for advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methoxy-7Alpha-methyl-6Beta-(phenylsulfonyl) Estradiol [lgcstandards.com]
Reproducibility of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol Synthesis Protocols Across Labs: A Comparative Guide
Target Audience: Process Chemists, Synthetic Organic Researchers, and Drug Development Professionals Compound Focus: 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS: 153004-09-2)
Executive Summary & Mechanistic Context
The synthesis of 7α-methylated steroids—such as Tibolone, 7α-methyl-19-nortestosterone (MENT), and highly specific estrogen receptor modulators—is notoriously difficult. The primary challenge lies in the rigid, sterically hindered steroid backbone, which naturally favors the formation of the thermodynamically more stable, but pharmacologically inactive, 7β-epimer.
To overcome this, modern synthetic routes employ a 6β-phenylsulfonyl directing group . By converting a 6-ketoestradiol derivative into a 6-(phenylsulfonyl)-6-dehydroestradiol, the steroid is primed for a 1,6-conjugate addition. The bulky phenylsulfonyl group at the 6-position acts as a steric shield, completely blocking the β-face of the steroid. This forces the incoming methyl nucleophile to attack exclusively from the α-face, yielding the critical intermediate: 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol .
However, translating this elegant mechanistic theory into a reproducible, scalable laboratory protocol is fraught with challenges. Variations in copper catalyst purity, moisture, and localized exotherms often lead to wildly fluctuating diastereomeric ratios (dr) and yields across different laboratories. This guide objectively compares three distinct synthetic protocols, providing data-driven insights to help you standardize this critical workflow.
Experimental Workflows & Reproducibility Logic
To understand why certain protocols fail during scale-up, we must analyze the causality behind the experimental choices.
Decision matrix and reproducibility logic for 1,6-conjugate addition protocols.
Protocol A: The Classic Gilman Cuprate (Historical Standard)
Initially documented by Künzer et al. (1994), this method utilizes lithium dimethylcuprate ( Me2CuLi ) at cryogenic temperatures (-78 °C) .
-
The Reproducibility Flaw: The Gilman reagent is highly sensitive to the aggregation state of the copper cluster. Trace amounts of Cu(II) or moisture in the CuI source lead to direct 1,2-addition byproducts or premature quenching. Furthermore, maintaining -78 °C during the exothermic addition on a multi-gram scale is difficult, leading to epimerization.
Protocol B: Lewis Acid-Accelerated Grignard Addition (The Optimized Standard)
This protocol replaces the stoichiometric lithium cuprate with a catalytic CuI / Grignard ( MeMgBr ) system, supplemented with Chlorotrimethylsilane (TMSCl) .
-
The Causality of Success: TMSCl acts as a powerful thermodynamic sink. As the methyl group adds to the C7 position, the resulting enolate is instantly trapped as a silyl enol ether. This prevents the reverse Michael reaction and suppresses competing side reactions, allowing the reaction to proceed smoothly at a much more manageable -40 °C.
Protocol C: Continuous Flow Conjugate Addition (Modern Scale-Up)
Adapting Protocol B into a microreactor continuous flow setup.
-
The Causality of Success: Flow chemistry provides near-instantaneous mixing and infinite heat-transfer capacity. This entirely eliminates the localized exotherms that degrade the stereoselectivity in batch reactors, yielding a near-perfect 7α:7β ratio.
Quantitative Data Comparison
The following table summarizes the performance of each protocol based on aggregate data from process optimization studies and patent literature .
| Protocol | Reagents & Additives | Operating Temp | Yield (%) | Diastereomeric Ratio (7α:7β) | Reproducibility Score |
| A: Classic Cuprate | MeLi (2 eq), CuI (1 eq) | -78 °C | 50 - 65% | 90:10 | Low (Highly dependent on CuI purity) |
| B: Lewis Acid-Accelerated | MeMgBr (2.5 eq), CuI (0.1 eq), TMSCl | -40 °C | 85 - 90% | 95:5 | High (TMSCl prevents reversibility) |
| C: Flow Chemistry | MeMgBr , CuI , TMSCl | -20 °C | > 92% | > 98:2 | Very High (Superior heat transfer) |
Step-by-Step Methodology: Protocol B (Self-Validating System)
Phase 1: 1,6-Conjugate Addition
-
Preparation of the Catalyst Complex: Under a strict argon atmosphere, suspend Copper(I) iodide (0.1 equiv, 99.999% trace metals basis) in anhydrous THF. Cool the suspension to -40 °C.
-
Grignard Activation: Add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 2.5 equiv) dropwise. Stir for 20 minutes. Validation checkpoint: The solution will transition from a cloudy suspension to a clear, pale-yellow active methylcuprate species.
-
Substrate & Trapping Agent Addition: In a separate flame-dried flask, dissolve the starting material, 3-methoxy-6-(phenylsulfonyl)-estra-1,3,5(10),6-tetraen-17β-ol (1.0 equiv), and Chlorotrimethylsilane (TMSCl, 2.5 equiv) in anhydrous THF.
-
Conjugate Addition: Add the substrate/TMSCl solution dropwise to the cuprate mixture at -40 °C over 30 minutes. Maintain the temperature strictly below -30 °C.
-
Quenching: After 2 hours of stirring, quench the reaction by carefully adding a saturated aqueous solution of NH4Cl/NH3 (pH ~8). This breaks down the copper complexes and hydrolyzes the silyl enol ether back to the ketone/enol.
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) estradiol .
Phase 2: Reductive Desulfonylation (Stereochemical Validation)
To validate the success of the 7α-methylation, the bulky 6β-phenylsulfonyl group must be removed.
-
Dissolve the intermediate in buffered methanol ( Na2HPO4 ).
-
Cool to -20 °C and add Sodium Amalgam (Na/Hg, 5%).
-
Stir for 4 hours. The reductive cleavage of the C-S bond yields the final 7α-methylestradiol target.
-
Validation checkpoint: Conduct 1H-NMR analysis. The presence of a distinct doublet at ~0.85 ppm confirms the α-configuration of the newly introduced methyl group.
Mechanistic Pathway Visualization
Synthetic pathway of 7α-methylestradiol via the 6β-phenylsulfonyl directing intermediate.
References
-
Künzer, H., Thiel, M., Sauer, G., & Wiechert, R. (1994). A new, stereoselective approach to C(7)-alkylated estra-1,3,5(10)-trienes. Tetrahedron Letters, 35(11), 1691-1694.[Link]
- US Patent 2005/0090476 A1. (2005). Process for the preparation of 7alpha-methylsteroids.
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol
This guide provides essential, step-by-step procedures for the safe handling and disposal of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol. As a potent, synthetically modified estrogenic compound, its proper management is paramount to ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals actively working with this and structurally similar compounds.
Hazard Profile & Core Safety Principles
3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol is a research chemical for which a specific, comprehensive Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach to handling and disposal is mandatory, based on the hazard profiles of its core structures: the estradiol backbone and the phenylsulfonyl group.
-
Estradiol Moiety: The foundational estradiol structure is a potent endocrine disruptor. Estradiol and its analogs are classified as known or potential carcinogens and reproductive hazards.[1][2][3] Occupational exposure to estrogenic compounds has been linked to adverse health effects in both males and females.[2] Due to this high biological activity, even trace amounts can have environmental impacts, particularly on aquatic life.[4][5]
-
Phenylsulfonyl Moiety: The phenylsulfonyl group is a sulfone, which is generally stable. However, its presence modifies the chemical properties of the parent molecule. While not as reactive as sulfonyl halides, caution should always be exercised, and waste streams should not be mixed with incompatible chemicals.[6]
Core Principle: Based on this profile, all waste containing 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol, regardless of concentration, must be treated as hazardous chemical waste . Disposal via sanitary sewer (drain) or as general solid waste is strictly prohibited.[4][7]
Personal Protective Equipment (PPE) & Handling
Before beginning any work that will generate waste, ensure a thorough risk assessment has been completed. All handling and waste consolidation must be performed within a certified chemical fume hood to prevent inhalation of aerosols or fine particulates.[1]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides an extra layer of protection against potential tears or permeation by solvents. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes of liquids or contact with solid particles. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not typically required if handled exclusively in a fume hood. | A fitted N95 or higher respirator may be necessary for spill cleanup outside of a hood. |
Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8]
Step-by-Step Waste Segregation & Disposal Protocol
Adherence to a strict, systematic disposal protocol is the most effective way to manage risk. The primary objective is to isolate this potent compound from other waste streams and the environment.
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9] Do not mix waste containing this compound with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4]
Select appropriate containers for each waste stream. The choice of container is crucial for preventing leaks and ensuring compatibility.
-
Solid Waste: Use a high-density polyethylene (HDPE) container or a sturdy, sealable bag placed inside a secondary rigid container.[7] This includes all contaminated consumables like gloves, pipette tips, and weigh boats.
-
Liquid Waste: Use a compatible, shatter-resistant container (e.g., HDPE or Teflon®) with a secure, threaded screw cap.[9] Never use food or beverage containers.[9] Leave at least 10% of the container volume as headspace to allow for vapor expansion.
-
Sharps: Any contaminated needles or blades must be placed in a designated sharps container and treated as hazardous chemical waste.
Properly label the waste container as soon as the first item is added.[4] The label must be clear, durable, and contain the following information:
-
The words "Hazardous Waste ".[4]
-
The full chemical name: "3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol " and any solvents present.
-
The specific hazard warnings: "Carcinogen , Reproductive Hazard , Endocrine Disruptor ".[2][4]
-
The name and contact information of the generating researcher or lab.[4]
-
The date waste accumulation began.[4]
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[10] This area must be:
-
Under the direct control of the laboratory personnel.
-
Away from drains and sources of ignition.[8]
-
Clearly marked as a hazardous waste accumulation area.
The only acceptable method for final disposal is through your institution's EHS department or a licensed hazardous waste management service.[4][10] They will arrange for collection and transport to a certified facility, where the material will likely be destroyed via high-temperature incineration. Never attempt to neutralize or treat this waste in the laboratory.
Decontamination & Spill Management
Decontamination of Labware: Reusable glassware or equipment that has been in contact with the compound must be thoroughly decontaminated.
-
Initial Rinse: Perform a triple rinse with a suitable organic solvent (e.g., ethanol or acetone) to solubilize the compound.
-
Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[7]
-
Final Cleaning: After the solvent rinse, the labware can be washed with soap and water as usual.
Spill Management: In the event of a spill, immediate and correct action is required.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and if the spill is large or outside a fume hood, respiratory protection.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.[2]
-
Clean: Carefully collect all contaminated materials using non-sparking tools and place them into a designated hazardous waste container.[2][8]
-
Decontaminate: Clean the spill surface with a solvent-soaked cloth (collecting the cloth as hazardous waste), followed by a thorough wash with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department according to institutional policy.
By adhering to these rigorous procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment from the potent effects of 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol.
References
- Chemical Waste Management for Laboratories. (n.d.). UNEP.
- Proper Disposal of Alpha-Estradiol-d2: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Laboratory Chemical Waste Management. (n.d.). CSIR IIP.
- Scungio, D. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Chemical Waste Procedures. (2025, September 25). Division of Research Safety - University of Illinois.
- How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
- Destruction of Estrogenic Compounds from Laboratory Wastewater by Ozone/UV Oxidation. (n.d.). Journal of Advanced Oxidation Technologies.
- SAFETY DATA SHEET Estradiol Formulation. (2023, September 30). Organon.
- SAFETY DATA SHEET Estradiol-17b. (2018, January 23). Santa Cruz Biotechnology.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
- Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. (n.d.). BenchChem.
- Material Safety Data Sheet - Estradiol Tablets. (2007, September 27). Pfizer.
- SAFETY DATA SHEET - Estradiol Valerate Injection. (n.d.). Hikma Pharmaceuticals.
- A Review of Methods for the Removal of Endocrine-Disrupting Compounds with a Focus on Oestrogens and Pharmaceuticals Found in Wastewater. (2025, June 10). MDPI.
- Reductive desulfonylation. (n.d.). Wikipedia.
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. punchout.medline.com [punchout.medline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. epfl.ch [epfl.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organon.com [organon.com]
- 9. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 3-Methoxy-7alpha-methyl-6beta-(phenylsulfonyl) Estradiol
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol (CAS 153004-09-2). This compound is a highly potent active pharmaceutical ingredient (API) intermediate, typically utilized in the synthesis of advanced steroidal drugs.
Handling estradiol derivatives requires moving beyond basic laboratory safety; it demands a causality-driven approach where every piece of Personal Protective Equipment (PPE) and every operational step is selected based on the specific physicochemical hazards of the molecule.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The physical and chemical properties of 3-Methoxy-7α-methyl-6β-(phenylsulfonyl) Estradiol dictate its route of exposure and the necessary containment strategies.
| Parameter | Value / Classification | Causality & Safety Implication |
| CAS Number | 153004-09-2 | Unique identifier for regulatory tracking and specific SDS retrieval[1]. |
| Molecular Formula | C26H32O4S | High carbon content indicates strong lipophilicity; readily absorbed through unprotected skin. |
| Molecular Weight | 440.59 g/mol | Small molecule size allows it to easily cross biological membranes if aerosolized or dissolved[1]. |
| Hazard Class | Carcinogen (Cat 1A), Repro. Tox (Cat 1A) | Extreme systemic risk; may damage fertility or the unborn child, necessitating strict isolation[2]. |
| Target Organs | Endocrine system, Liver, Blood | Chronic or acute exposure leads to severe systemic hormonal disruption and organ toxicity[2]. |
Causality-Driven PPE Selection
Standard laboratory PPE is insufficient for Category 1A reproductive toxins. Every layer of protection must mitigate a specific physical vulnerability.
-
Dermal Protection (Gloves): Because this estradiol derivative is highly lipophilic, it bypasses the stratum corneum with high efficiency. Standard single-layer latex gloves provide a false sense of security. Requirement: Double-gloving with extended-cuff nitrile or butyl rubber is mandatory[3]. The outer glove must be removed immediately if contaminated to prevent solvent-assisted permeation.
-
Respiratory Protection: The compound is supplied as a neat solid powder[1]. Powders generate micro-aerosols upon opening vials or transferring material. Requirement: A NIOSH-approved N95, P100 particulate respirator, or a Powered Air-Purifying Respirator (PAPR) is required when handling outside of a closed system[4].
-
Ocular Protection: The mucosal membranes of the eyes offer a direct pathway to the bloodstream. Requirement: Unvented chemical safety goggles (not standard safety glasses) must be worn to prevent aerosol deposition[5].
-
Body Protection: Requirement: A disposable, impermeable Tyvek suit or a dedicated, tight-cuffed laboratory gown. This prevents micro-dust from settling on personal clothing, which could lead to chronic, low-dose exposure outside the lab.
Self-Validating Standard Operating Procedures (SOPs)
The following protocols are designed as self-validating systems—meaning each critical step includes a verification check before the operator is allowed to proceed.
Protocol A: Safe Weighing and Closed-System Transfer
Objective: Prevent aerosolization and static-cling during the measurement of the neat powder.
-
Engineering Control Validation: Turn on the Powder Containment Hood (or Class II Type B2 Biological Safety Cabinet). Validation Step: Verify the magnehelic gauge reads a negative pressure face velocity of >100 fpm before opening the sash.
-
PPE Donning: Don the Tyvek suit, respirator, goggles, and double nitrile gloves.
-
Static Mitigation: Estradiol powders are highly prone to static cling, which actively repels the powder from spatulas, creating airborne dust[2]. Pass an anti-static bar or zero-stat gun over the weighing spatulas, weigh boats, and the sealed chemical vial.
-
Material Handling: Use non-sparking, anti-static micro-spatulas to dispense the powder[2].
-
Closed-System Transfer: Once weighed, transfer the powder into a sealable reaction flask or secondary containment vessel while still inside the hood.
-
External Decontamination: Validation Step: Wipe the exterior of the sealed reaction flask with an isopropanol-dampened wipe. Visually inspect the flask to ensure zero powder residue remains on the outside before transferring it to the main laboratory fume hood.
Protocol B: Spill Response and Decontamination
Objective: Neutralize and remove highly hydrophobic chemical spills without generating airborne dust.
-
Isolation & Settling: If a spill occurs, immediately evacuate the immediate area for 15 minutes to allow all micro-aerosols to settle.
-
Wet-Containment (Never Dry Sweep): Dry sweeping generates massive aerosol clouds[4]. Cover the spilled powder with absorbent pads. Lightly dampen the pads with a surfactant-water mixture or an alcohol-based solvent (e.g., isopropanol). Causality: Water alone will bead up and roll off the hydrophobic estradiol powder; a solvent or surfactant is required to solubilize and lift the chemical.
-
Collection: Scoop the dampened material using non-sparking tools and place it into a labeled, sealable hazardous waste container[2].
-
Triple-Wipe Decontamination: Wipe the spill zone three times using fresh solvent-soaked rags, working from the outer perimeter toward the center.
-
Doffing & Disposal: Dispose of all rags, absorbent pads, and outer gloves as hazardous chemical waste[5]. Wash hands and face thoroughly with soap and water immediately after doffing PPE[2].
Operational Workflow Visualization
Workflow for the safe handling, transfer, and disposal of highly potent estradiol derivatives.
References
-
Title: SAFETY DATA SHEET Estradiol Formulation - Organon Source: organon.com URL:[Link]
-
Title: CAT 729 - Estradiol hemihydrate Assay Standard - SAFETY DATA SHEET Source: pharmacopoeia.com URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
